5-iodo-1-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWUQWCLZYCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537246 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34091-51-5 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-iodo-1-methyl-1H-pyrazole
CAS Number: 34091-51-5
This technical guide provides a comprehensive overview of 5-iodo-1-methyl-1H-pyrazole, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications in cross-coupling reactions.
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 76 to 81 °C. It is a functionalized pyrazole derivative with key identifiers and properties summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| CAS Number | 34091-51-5 | |
| Appearance | Solid | |
| Melting Point | 76-81 °C | |
| Storage Temperature | 2-8°C | |
| SMILES String | Cn1nccc1I | |
| InChI | 1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |
| InChI Key | RJYWUQWCLZYCTI-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of 1-methyl-1H-pyrazole. A general and effective method involves the use of an electrophilic iodine source such as N-iodosuccinimide (NIS) in a suitable solvent.
Experimental Protocol: Iodination of 1-methyl-1H-pyrazole
This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for pyrazole iodination.
Materials:
-
1-methyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated sodium thiosulfate solution to quench any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While a dedicated, publicly available spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar pyrazole derivatives. The iodine atom at the C5 position is expected to have a significant influence on the chemical shifts of the adjacent protons and carbons.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~3.8 | s |
| H-3 | ~7.5 | d |
| H-4 | ~6.3 | d |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~38 |
| C-3 | ~140 |
| C-4 | ~110 |
| C-5 | ~90 |
Note: These are predicted values and may differ from experimental results. For unambiguous structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Applications in Cross-Coupling Reactions
The carbon-iodine bond in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules. These reactions are fundamental in drug discovery for creating libraries of compounds for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 ratio)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure (Conventional Heating):
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.[2]
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (1.25 mmol).[3]
-
Add 1,2-dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL).[3]
-
Purge the vial with nitrogen and seal it.
-
Irradiate the mixture in a microwave reactor at 90°C for 5-12 minutes.[3]
-
Work-up the reaction as described in the conventional protocol.[3]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, which is invaluable for introducing alkynyl moieties into the pyrazole scaffold.
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[4]
-
Add the anhydrous solvent (5 mL) and the base (3.0 mmol).[4]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.[4]
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Sonogashira coupling reaction.
Heck Coupling
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted pyrazole with a new carbon-carbon double bond.
This is a representative protocol and may require adaptation for different alkenes.
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Base (e.g., Sodium carbonate (Na₂CO₃) or Triethylamine (TEA), 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (0.5 mmol), Palladium(II) Acetate (0.025 mmol), and the base (1.0 mmol).[5]
-
Seal the flask and evacuate and backfill with an inert gas three times.[5]
-
Add anhydrous DMF (2.5 mL) followed by the alkene (0.75 mmol) via syringe.[5]
-
Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water, then separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Safety Information
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it a key intermediate for accessing a wide range of substituted pyrazole derivatives. The protocols and data provided in this guide serve as a foundation for researchers to utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of 5-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective synthesis of 5-iodo-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. This document outlines a detailed experimental protocol for its preparation, supported by quantitative data and visual representations of the synthetic pathway and experimental workflow.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceutical agents due to their diverse biological activities. The introduction of an iodine atom at the C5 position of the 1-methyl-1H-pyrazole scaffold offers a versatile handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex and novel drug candidates. The regioselective synthesis of the 5-iodo isomer is crucial for targeted drug design and is achieved through a directed lithiation-iodination strategy.
Synthetic Pathway
The synthesis of this compound is achieved via a two-step process starting from 1-methyl-1H-pyrazole. The key to the regioselectivity at the 5-position lies in the thermodynamically controlled deprotonation of the pyrazole ring using a strong base, followed by quenching the resulting organolithium intermediate with an iodine source.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound, based on established methods for regioselective lithiation and iodination of pyrazole derivatives.[1][2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-methyl-1H-pyrazole | Reagent | Commercially Available |
| n-Butyllithium (n-BuLi) | Solution in hexanes | Commercially Available |
| Iodine (I₂) | Crystalline | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Reagent | Commercially Available |
| Saturated aq. Na₂S₂O₃ | - | Prepared in-house |
| Saturated aq. NaCl (Brine) | - | Prepared in-house |
| Anhydrous MgSO₄ | Reagent | Commercially Available |
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-methyl-1H-pyrazole (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Cooling: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise to the stirred solution while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure the formation of the thermodynamically favored 5-lithio-1-methyl-1H-pyrazole intermediate.[2]
-
Iodination: The reaction mixture is cooled again to a low temperature (e.g., -78 °C). A solution of iodine (I₂, 1.2 eq) in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 1-methyl-1H-pyrazole | 1.0 eq | Starting material |
| n-Butyllithium (n-BuLi) | 1.1 eq | Lithiating agent |
| Iodine (I₂) | 1.2 eq | Iodinating agent |
| Reaction Conditions | ||
| Lithiation Temperature | -78 °C to room temp. | Thermodynamic control is key[2] |
| Iodination Temperature | -78 °C | To control reactivity |
| Solvent | Anhydrous THF | Essential for the reaction |
| Yield | ||
| Expected Yield | Moderate to good | Yields can vary based on specific conditions |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The regioselective synthesis of this compound is a critical process for the advancement of pyrazole-based drug discovery programs. The detailed protocol and workflows presented in this guide, based on the principles of thermodynamically controlled lithiation, provide a robust framework for the efficient and targeted synthesis of this important building block. Careful control of reaction conditions, particularly temperature, is paramount to achieving the desired regioselectivity and obtaining a high purity product.
References
An In-depth Technical Guide to the Chemical Properties and Applications of 5-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-iodo-1-methyl-1H-pyrazole. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile heterocyclic compound. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and key reactions, and explores its applications in medicinal chemistry, particularly in the development of kinase and phosphodiesterase 5 (PDE5) inhibitors.
Core Chemical Properties
This compound is a solid, off-white to light yellow crystalline compound.[1] It is a key synthetic intermediate due to the presence of a reactive iodine atom on the pyrazole ring, which allows for a variety of cross-coupling reactions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅IN₂ | [1][2] |
| Molecular Weight | 208.00 g/mol | [2] |
| CAS Number | 34091-51-5 | [1][2] |
| Melting Point | 76-81 °C | [2] |
| Boiling Point | 226.9 ± 13.0 °C (at 760 Torr) | [1][3] |
| Density | 2.07 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 1.02 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in methanol. | [1] |
| Appearance | Off-white to light yellow solid. | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the iodination of 1-methyl-1H-pyrazole. The reactivity of the C-I bond is a key feature of this molecule, making it a valuable building block in organic synthesis, particularly for the introduction of the 1-methyl-pyrazol-5-yl moiety into more complex structures through palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Synthesis of this compound via Iodination of 1-methyl-1H-pyrazole (General Procedure)
This protocol is based on established methods for the iodination of pyrazoles.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Iodinating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an iodinating agent such as N-Iodosuccinimide (NIS) (1.1 eq.) or a mixture of iodine (I₂) and an oxidizing agent like nitric acid or hydrogen peroxide.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-2.5 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C, or utilize microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sonogashira Cross-Coupling Reaction (General Procedure)
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).
-
Solvent and Reagent Addition: Add a degassed anhydrous solvent such as THF or DMF. Then, add the terminal alkyne (1.1-1.5 eq.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (typically 50-80°C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs. This compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly kinase inhibitors and PDE5 inhibitors.
Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted pyrazole core, which often forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The iodo-group of this compound can be readily functionalized via cross-coupling reactions to introduce diverse aryl and heteroaryl moieties, which are crucial for achieving potency and selectivity against specific kinases.
Sildenafil Analogue Synthesis
Sildenafil, a potent PDE5 inhibitor, contains a pyrazolopyrimidinone core. This compound can be utilized as a key building block in the synthesis of novel sildenafil analogues. By modifying the substituents on the pyrazole ring, researchers can develop compounds with altered selectivity for different PDE isoenzymes, potentially leading to new therapeutic agents.
Signaling Pathway Interactions
The biological activity of compounds derived from this compound is realized through their interaction with specific signaling pathways.
Kinase Inhibition Signaling Pathway
Kinase inhibitors typically function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrate proteins. This action interrupts the signaling cascade that is often dysregulated in diseases like cancer, leading to a reduction in cell proliferation and survival.
PDE5 Inhibition Signaling Pathway
PDE5 inhibitors, such as sildenafil, work by preventing the degradation of cyclic guanosine monophosphate (cGMP). This leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). The activation of the cGMP/PKG signaling pathway results in various physiological effects, including smooth muscle relaxation and vasodilation.[2]
Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~3.8 | Singlet |
| H-3 | ~7.5 | Singlet |
| H-4 | ~6.4 | Singlet |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~35 |
| C-3 | ~140 |
| C-4 | ~65 |
| C-5 | ~145 |
Note: These are predicted values and may differ from experimental results. Chemical shifts are referenced to TMS.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined chemical properties and reactivity in cross-coupling reactions make it an attractive starting material for the synthesis of complex molecules, including potent kinase and PDE5 inhibitors. This technical guide provides a solid foundation of its chemical characteristics, synthetic utility, and potential applications, serving as a key resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
An In-depth Technical Guide to 5-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 5-iodo-1-methyl-1H-pyrazole, with a primary focus on its molecular weight. It includes a comprehensive breakdown of its elemental composition and offers standardized, hypothetical experimental protocols for its characterization. Additionally, a speculative signaling pathway is presented to illustrate a potential pharmacological application for pyrazole-based compounds in drug discovery.
Core Physicochemical Data
This compound is a substituted pyrazole ring, a heterocyclic aromatic organic compound. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities. The molecular formula for this compound is C4H5IN2.[1][2][3][4] Its molecular weight is approximately 208.00 g/mol .[2][4]
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The table below details the elemental composition and the contribution of each element to the overall molecular weight.
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 4 | ~12.011[5][6][7] | 48.044 |
| Hydrogen | H | 5 | ~1.008[8][9][10][11][12] | 5.040 |
| Iodine | I | 1 | ~126.904[13][14][15][16] | 126.904 |
| Nitrogen | N | 2 | ~14.007[17][18][19][20][21] | 28.014 |
| Total | ~208.002 |
Experimental Protocols for Characterization
The following are detailed, hypothetical methodologies for the comprehensive characterization of a synthesized batch of this compound.
Molecular Weight and Structural Confirmation via Mass Spectrometry and NMR
Objective: To confirm the molecular weight and elucidate the chemical structure of the synthesized compound.
Methodology:
-
Mass Spectrometry (MS):
-
Prepare a 1 mg/mL solution of the compound in methanol.
-
Inject the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
The expected primary ion would be the protonated molecule [M+H]+ at an m/z corresponding to the molecular weight plus the mass of a proton.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the connectivity of the atoms within the molecule.
-
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
Hypothetical Signaling Pathway Inhibition
Pyrazole derivatives are frequently investigated as inhibitors of protein kinases. The following diagram illustrates a hypothetical signaling cascade where a pyrazole-based compound could act as a therapeutic agent by inhibiting a key kinase, thereby preventing a pathological outcome.
References
- 1. 34091-51-5|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Iodo-5-methyl-1H-pyrazole | CAS 93233-21-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. byjus.com [byjus.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 13. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. study.com [study.com]
- 15. #53 - Iodine - I [hobart.k12.in.us]
- 16. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. youtube.com [youtube.com]
- 19. Nitrogen - Wikipedia [en.wikipedia.org]
- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
Elucidation of the Molecular Structure of 5-iodo-1-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-iodo-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound in public-access databases, this guide leverages data from commercially available sources, closely related structural analogs, and predictive methodologies to present a thorough analysis. The content herein is intended to support research and development activities by providing a detailed examination of its chemical properties, proposed synthesis, and expected spectroscopic characteristics.
Physicochemical Properties
This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| CAS Number | 34091-51-5 | |
| Appearance | Solid | |
| Melting Point | 76-81 °C | |
| SMILES String | Cn1nccc1I | |
| InChI Key | RJYWUQWCLZYCTI-UHFFFAOYSA-N |
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Iodination of 1-methyl-1H-pyrazole
This step involves the electrophilic iodination of the pyrazole ring.
-
Materials:
-
1-methyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
-
Procedure:
-
Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
-
Step 2: Purification
Purification of the crude this compound can be achieved via silica gel column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Caption: Proposed two-step synthesis workflow for this compound.
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.5 | Doublet |
| H-4 | ~6.3 | Doublet |
| N-CH₃ | ~3.8 | Singlet |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~138 |
| C-4 | ~105 |
| C-5 | ~90 |
| N-CH₃ | ~35 |
Experimental Protocol: NMR Spectroscopy [2][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Caption: General experimental workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-N bonds within the pyrazole ring.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (N-CH₃) | 2950 - 2850 |
| C=N stretch (pyrazole ring) | 1600 - 1500 |
| C-N stretch (pyrazole ring) | 1400 - 1300 |
| C-I stretch | 600 - 500 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 208 |
| [M-I]⁺ | 81 |
| [M-CH₃]⁺ | 193 |
Experimental Protocol: Mass Spectrometry [4]
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular structure.
Biological Context and Potential Applications
While specific biological activity or signaling pathway involvement for this compound has not been extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The presence of an iodine atom on the pyrazole ring of this compound provides a versatile synthetic handle for the development of novel drug candidates through cross-coupling reactions.[1] This allows for the synthesis of libraries of compounds for screening against various biological targets, such as protein kinases, which are often implicated in disease signaling pathways.
Caption: Potential applications of this compound in drug discovery.
Conclusion
This technical guide provides a detailed framework for the structural elucidation of this compound. By combining foundational physicochemical data with predictive spectroscopic analysis and a proposed synthetic route, this document serves as a valuable resource for researchers. The versatile pyrazole core, functionalized with an iodine atom, positions this compound as a promising building block for the synthesis of novel molecules with potential therapeutic applications. Further experimental validation of the presented data is encouraged to solidify the understanding of this compound's properties and potential.
References
Spectroscopic and Synthetic Profile of 5-iodo-1-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 5-iodo-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data in the public domain, this guide leverages data from structurally related compounds to provide estimated spectroscopic values. All quantitative data are presented in clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for synthesis and spectroscopic analysis are also included.
Spectroscopic Data
The following tables summarize the estimated spectroscopic data for this compound. These values are derived from analyses of similar iodo-substituted and N-methylated pyrazole derivatives and should be considered as predictive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.5 | d |
| H-4 | ~6.2 | d |
| N-CH₃ | ~3.8 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C-3 | ~140 |
| C-4 | ~107 |
| C-5 | ~90 |
| N-CH₃ | ~40 |
Infrared (IR) Spectroscopy
Table 3: Estimated Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1550-1450 | C=N and C=C stretching (pyrazole ring) |
| 1450-1350 | C-H bend (methyl) |
| 1100-1000 | Ring vibrations |
| Below 800 | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M]⁺ | 207.95 |
| [M+H]⁺ | 208.96 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This proposed two-step synthesis is adapted from established methods for the synthesis of similar pyrazole derivatives.
Step 1: Synthesis of 1-methyl-1H-pyrazole
-
To a solution of methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add malondialdehyde tetraethyl acetal (1.0 equivalent).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole.
Step 2: Iodination of 1-methyl-1H-pyrazole
-
Dissolve the crude 1-methyl-1H-pyrazole (1.0 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
Spectroscopic Characterization
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh approximately 5-10 mg of the solid this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and/or the protonated molecular ion [M+H]⁺.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
1H NMR analysis of 5-iodo-1-methyl-1H-pyrazole
An In-depth Technical Guide to the ¹H NMR Analysis of 5-Iodo-1-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of this compound. Designed for researchers, chemists, and drug development professionals, this document details the theoretical principles, experimental protocols, and data interpretation workflows necessary for the accurate structural elucidation and purity assessment of this important heterocyclic building block. We delve into the nuanced effects of substituent electronegativity and ring electronics on proton chemical shifts and coupling constants, offering field-proven insights to overcome common analytical challenges. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a key heterocyclic compound frequently utilized as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a methyl group, and a strategically placed iodine atom, makes it an ideal precursor for a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Given its role as a foundational reagent, verifying the identity, purity, and isomeric integrity of this compound is of paramount importance. ¹H NMR spectroscopy serves as the primary and most effective analytical technique for this purpose. It provides a rapid and non-destructive method to confirm the molecular structure by probing the chemical environment of every proton in the molecule. This guide will walk through the complete process of ¹H NMR analysis, from theoretical prediction to final spectral interpretation.
Molecular Structure and Expected ¹H NMR Spectrum
To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify the distinct proton environments.
Figure 1: Molecular structure of this compound showing distinct proton environments and their coupling relationship.
The structure reveals three unique proton signals:
-
N-CH₃ Protons: A methyl group attached to the N1 nitrogen. These three protons are chemically equivalent and will appear as a single signal.
-
H³ Proton: The proton attached to the C3 carbon of the pyrazole ring.
-
H⁴ Proton: The proton attached to the C4 carbon of the pyrazole ring.
Theoretical Prediction of Chemical Shifts (δ)
The chemical shift of each proton is primarily influenced by the electronic environment, specifically the shielding and deshielding effects from adjacent functional groups.
-
N-CH₃ Signal: The methyl group is attached to a nitrogen atom within an aromatic system. This environment typically results in a chemical shift in the range of 3.7-4.0 ppm .
-
Ring Protons (H³ and H⁴): These protons are part of an aromatic pyrazole ring and are expected to appear in the aromatic region of the spectrum (typically 6.0-9.0 ppm). Their precise locations are dictated by the electronic effects of the iodine and methyl substituents.
-
H³ Proton: This proton is adjacent to two nitrogen atoms. The N2 nitrogen atom exerts a significant electron-withdrawing effect, deshielding H³. We predict its signal to be downfield.
-
H⁴ Proton: This proton is adjacent to the iodine atom at C5. Iodine is an electronegative halogen, but its primary influence on the adjacent proton is a combination of a weak inductive electron-withdrawing effect and a shielding effect from its large electron cloud. Compared to H³, H⁴ is expected to be upfield.
-
Based on published data and established principles of heterocyclic chemistry, the expected chemical shifts are summarized below.
| Proton Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| N-CH₃ | 3.75 - 3.85 | Singlet (s) | 3H |
| H⁴ | 6.20 - 6.30 | Doublet (d) | 1H |
| H³ | 7.45 - 7.55 | Doublet (d) | 1H |
Prediction of Coupling Constants (J)
In the pyrazole ring, the H³ and H⁴ protons are separated by three bonds (H-C3-C4-H). This arrangement will lead to spin-spin coupling, causing their signals to split into doublets. The magnitude of this coupling, known as the coupling constant (J), for protons on a pyrazole ring is typically small.
-
³J(H³-H⁴): The expected three-bond coupling constant is in the range of 2.0 to 3.0 Hz . This small value is characteristic of the geometry of the five-membered pyrazole ring.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum on a standard 400 MHz NMR spectrometer.
Figure 2: Standard workflow for ¹H NMR analysis, from sample preparation to final data processing.
Methodology Details
-
Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound. The residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) serves as a convenient internal reference.
-
Procedure: Dissolve the sample completely in the solvent. For samples with particulate matter, filtration through a small plug of cotton or glass wool into the NMR tube is recommended to ensure optimal magnetic field homogeneity (shimming).
-
-
Instrumental Setup & Acquisition:
-
Locking and Shimming: The instrument must first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the field's homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
-
-
-
Data Processing:
-
Fourier Transform: This mathematical operation converts the raw time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum that is readily interpretable.
-
Phasing and Referencing: The spectrum must be phase-corrected to ensure all peaks have a pure absorption lineshape. The chemical shift axis is then calibrated using a known reference signal (e.g., tetramethylsilane, TMS, at 0.00 ppm, or the residual solvent peak).
-
Integration: The area under each peak is integrated. This area is directly proportional to the number of protons giving rise to the signal.
-
Spectral Interpretation: A Self-Validating Analysis
The final step is to assign each signal in the processed spectrum to the corresponding protons in the molecule. This process is a logical, self-validating loop.
An In-depth Technical Guide to the Electrophilic Iodination of 1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of 1-methyl-1H-pyrazole. It details the underlying reaction mechanism, presents established experimental protocols with quantitative data, and offers visual representations of the core chemical processes and workflows. The introduction of an iodine atom onto the pyrazole ring, particularly at the C4 position, creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making this a pivotal transformation in medicinal chemistry and drug discovery.[1]
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The electrophilic iodination of 1-methyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, an electron-rich aromatic system, functions as the nucleophile that attacks a potent electrophilic iodine species (I⁺).[1]
Regioselectivity: The substitution occurs with high regioselectivity at the C4 position. This preference is governed by the electronic properties of the pyrazole ring, where the directing effect of the N1-methyl group makes the C4 position the most nucleophilic and, therefore, most susceptible to electrophilic attack.[1]
The mechanism involves three key steps:
-
Generation of the Electrophile: A reactive electrophilic iodine species, formally an iodonium ion (I⁺), is generated in situ from a less reactive iodine source. Common methods include the oxidation of molecular iodine (I₂) with an oxidizing agent or the use of more potent iodinating agents like N-Iodosuccinimide (NIS).[2][3]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the pyrazole ring attacks the electrophilic iodine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, 4-iodo-1-methyl-1H-pyrazole.
Quantitative Data Summary
The choice of iodinating agent, solvent, and reaction conditions significantly impacts the yield of 4-iodo-1-methyl-1H-pyrazole. The following table summarizes various reported methods.
| Iodinating System | Substrate | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I₂ / H₂O₂ | 1-methylpyrazole | Hydrogen Peroxide | Water | 70-100 | 3-5 | 86 | [4] |
| I₂ / CAN | 1-aryl-3-CF₃-pyrazole | Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | High | [5][6] |
| NIS / H₂SO₄ | 1-ethyl-5-methyl-1H-pyrazole | Sulfuric Acid | Acetonitrile/DCM | 0 | - | - | [1] |
| I₂ | 1-methylpyrazole | - | CHCl₃/H₂O | 30 | - | 86 | [7] |
| ICl / Li₂CO₃ | 1-acyl-dihydropyrazole | Lithium Carbonate | Dichloromethane | RT | - | up to 95 | [8] |
Experimental Protocols
Detailed methodologies for key iodination experiments are provided below.
Protocol 1: Iodination using Iodine and Hydrogen Peroxide
This method utilizes molecular iodine with hydrogen peroxide as an oxidant to generate the electrophilic iodine species in situ.[4]
Materials:
-
1-methylpyrazole
-
Iodine (I₂)
-
35 wt% aqueous hydrogen peroxide (H₂O₂)
-
Sodium hydroxide solution (for pH adjustment)
-
Reaction flask, stirrer, heating mantle, dropping funnel
Procedure:
-
Charge a reaction flask with 1.0 mole equivalent of 1-methylpyrazole.
-
Add 1.0-1.3 mole equivalents of iodine under stirring.
-
Heat the mixture in a water bath to approximately 70 °C.[4]
-
Carefully add 1.3 mole equivalents of 35 wt% aqueous hydrogen peroxide dropwise, controlling the reaction temperature to around 100 °C.[4]
-
Monitor the reaction progress using HPLC or TLC.
-
Upon completion, cool the mixture and add an alkali solution (e.g., NaOH) to adjust the pH to between 5 and 9.
-
Cool the solution further to induce crystallization.
-
Filter the resulting light yellow crystals, wash with cold water, and dry to obtain 1-methyl-4-iodopyrazole.[4]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is effective, particularly for pyrazoles that may be less reactive, and often employs an acid catalyst to enhance the electrophilicity of the iodine.[1][2]
Materials:
-
1-methyl-1H-pyrazole (or substituted pyrazole)
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA)[2]
-
Acetonitrile or Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.0 equivalent of the pyrazole substrate in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1-1.5 equivalents of N-Iodosuccinimide to the solution.[1][2]
-
Carefully add a catalytic or stoichiometric amount of concentrated acid (e.g., H₂SO₄) dropwise.[1]
-
Allow the reaction to stir at 0 °C or heat as necessary (e.g., 80 °C for less reactive substrates), monitoring its progress by TLC.[2]
-
Once the reaction is complete, quench by pouring the mixture into a cold aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent like ethyl acetate.[1]
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 3: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
CAN acts as a mild oxidant to facilitate the iodination and is particularly effective for 1-aryl pyrazole derivatives.[6]
Materials:
-
1-methyl-1H-pyrazole (or substituted pyrazole)
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
Procedure:
-
Dissolve 1.0 equivalent of the pyrazole substrate in acetonitrile.
-
Add 1.1-1.2 equivalents of Ceric Ammonium Nitrate (CAN).[1][2]
-
Heat the reaction mixture to reflux (or 80 °C) and monitor by TLC.[1][2]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane or ethyl acetate.[1][5]
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
Regioselectivity in Pyrazole Ring Iodination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an iodine atom into the pyrazole ring is a pivotal step in the synthesis of a multitude of compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Iodinated pyrazoles are versatile synthetic intermediates, particularly in cross-coupling reactions, which allow for the construction of complex molecular architectures.[1][3] This technical guide provides a comprehensive overview of the core principles and methodologies governing the regioselective iodination of the pyrazole ring. It offers a comparative analysis of various iodination methods, detailed experimental protocols, and a summary of quantitative data to assist researchers in selecting the optimal strategy for their synthetic endeavors.
Core Principles of Electrophilic Iodination of Pyrazole
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[3] The regioselectivity of iodination is primarily dictated by the electronic and steric properties of the substituents on the pyrazole ring, as well as the nature of the iodinating agent. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible site, rendering it the preferred position for electrophilic attack.[3]
The general mechanism for electrophilic iodination involves the generation of an electrophilic iodine species (I⁺) or a polarized iodine molecule. This electrophile then attacks the π-system of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the iodinated pyrazole product.[3]
Comparative Analysis of Iodination Methodologies
A variety of reagents and reaction conditions have been developed for the iodination of pyrazoles, each offering distinct advantages in terms of yield, regioselectivity, and reaction conditions. The choice of method is often contingent on the specific substrate and the desired outcome.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][4] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only by-product.[1][5] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems, when conducted in acidic media.[1][6] |
| Ceric Ammonium Nitrate (CAN)/Iodine | CAN, I₂ | Acetonitrile | Room Temp. | - | High | C4 | Highly regioselective for the C4 position of 1-aryl-3-CF₃-1H-pyrazoles.[7][8] |
| n-Butyllithium/Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | Allows for the exclusive synthesis of 5-iodopyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[1][7][8] |
| Potassium Iodate/Diselenide Catalyst | KIO₃, (PhSe)₂ | Acidic Media | - | - | Good | C4 | A catalytic method for the direct iodination of the C4 position of the pyrazole ring.[1][9] |
Experimental Protocols
This section provides detailed methodologies for key iodination reactions, offering practical guidance for laboratory implementation.
Method 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted from the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][4]
Materials:
-
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-acyl-4-iodo-1H-pyrazole.
Method 2: Green Iodination using Molecular Iodine/Hydrogen Peroxide
This environmentally friendly protocol utilizes water as the solvent.[1][5]
Materials:
-
Pyrazole derivative
-
Iodine (I₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Water
-
Sodium bisulfite (5% aqueous solution)
Procedure:
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.
-
Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
The product can often be isolated by direct filtration and washing with water.
Method 3: Regioselective Synthesis of 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles via CAN-mediated Iodination
This method provides high regioselectivity for the C4 position.[7][8]
Materials:
-
1-aryl-3-CF₃-1H-pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.
-
Add elemental iodine (I₂) to the solution.
-
Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 4: Regioselective Synthesis of 5-Iodo-1-aryl-3-CF₃-1H-pyrazoles
This protocol allows for the specific iodination at the C5 position.[7][8]
Materials:
-
1-aryl-3-CF₃-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
Procedure:
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C for the specified time to allow for the formation of the lithium pyrazolide.
-
Add a solution of elemental iodine (I₂) in THF.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Visual representations of reaction mechanisms and experimental workflows provide a clearer understanding of the processes involved in pyrazole iodination.
Caption: General mechanism of electrophilic pyrazole iodination.
Caption: A generalized experimental workflow for pyrazole iodination.
Caption: Regioselective iodination pathways of 1-aryl-3-CF₃-pyrazoles.
Conclusion
The regioselective iodination of the pyrazole ring is a fundamental transformation in synthetic organic chemistry, providing access to valuable building blocks for drug discovery and development. This guide has outlined the key principles governing this reaction, presented a comparative analysis of various synthetic methodologies, and provided detailed experimental protocols. By understanding the interplay of substrate electronics, steric factors, and the choice of iodinating agent, researchers can effectively control the regioselectivity of pyrazole iodination to achieve their desired synthetic targets. The continued development of milder, more efficient, and environmentally benign iodination methods will undoubtedly further enhance the utility of iodinated pyrazoles in the synthesis of complex and biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodo-1-methyl-1H-pyrazole: A Versatile Synthetic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-pyrazole has emerged as a valuable and versatile heterocyclic building block in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The presence of a strategically positioned iodine atom at the C5 position of the 1-methyl-1H-pyrazole core provides a reactive handle for a variety of powerful cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an ideal scaffold for the construction of complex molecules and the generation of compound libraries for drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and technical data.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is provided in the table below. This information is crucial for its proper handling, storage, and use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| CAS Number | 34091-51-5 | |
| Appearance | Solid | |
| Melting Point | 76-81 °C | |
| Storage Temperature | 2-8°C | |
| Signal Word | Danger | |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
Synthesis of this compound
The regioselective synthesis of this compound can be achieved through a directed lithiation of 1-methylpyrazole followed by quenching with an iodine source. The regioselectivity of the lithiation is temperature-dependent; under thermodynamically controlled conditions (allowing the reaction to warm), deprotonation occurs preferentially at the C5 position.[2][3]
Experimental Protocol: Regioselective Synthesis
This protocol is based on established methods for the regioselective lithiation and subsequent iodination of N-alkylpyrazoles.[3][4]
Materials:
-
1-methylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylpyrazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. This warming period is crucial for achieving thermodynamic control and selective lithiation at the C5 position.[2][3]
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the solution of iodine to the lithiated pyrazole solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Spectroscopic Characterization
¹H NMR:
-
N-CH₃: A singlet is expected around 3.8-4.0 ppm.
-
Pyrazole Ring Protons: Two doublets are expected for the protons at the C3 and C4 positions. The proton at C3 will likely appear more downfield than the proton at C4.
¹³C NMR:
-
N-CH₃: A signal is expected around 35-40 ppm.
-
C3 & C4: Signals for the CH carbons of the pyrazole ring.
-
C5: A signal corresponding to the carbon bearing the iodine atom is expected to be significantly shifted and will likely show a lower intensity.
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 208, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for pyrazoles involve the loss of HCN, N₂, and methyl radicals. The presence of iodine will also lead to characteristic fragments.
Applications as a Synthetic Building Block
The C-I bond in this compound is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This makes it an invaluable tool for elaborating the pyrazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the pyrazole C5 position and various aryl or heteroaryl groups. These reactions are typically high-yielding and tolerant of a wide range of functional groups.
This generalized protocol is adapted from procedures for the Suzuki-Miyaura coupling of analogous iodo-pyrazoles.[5] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Cs₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., DME/H₂O 4:1).
-
Conventional Heating: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the mixture to 90-140 °C for 10-30 minutes in a microwave reactor.[5][6]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-pyrazole.
The following table provides representative yields for the microwave-assisted Suzuki-Miyaura coupling of the isomeric 4-iodo-1-methyl-1H-pyrazole with various boronic acids.[6] These results serve as a valuable reference for the expected reactivity and yields for the 5-iodo isomer under similar conditions.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 1-Methyl-4-phenyl-1H-pyrazole | 78 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 94 |
| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole | 89 |
| 4-Formylphenylboronic acid | 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 85 |
| Naphthalen-1-ylboronic acid | 1-Methyl-4-(naphthalen-1-yl)-1H-pyrazole | 83 |
| Pyridin-3-ylboronic acid | 3-(1-Methyl-1H-pyrazol-4-yl)pyridine | 67 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C5 of the pyrazole and a terminal alkyne, providing access to 5-alkynyl-1-methyl-1H-pyrazoles. These products are valuable intermediates for further transformations or as final targets in their own right.
This protocol is a representative example adapted from established methodologies for the Sonogashira coupling of halo-pyrazoles.[7][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following data for a related substrate, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, illustrates typical yields for Sonogashira couplings.[8]
| Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 60 | 6 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 50 | 8 | 80-90 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3), CuI (5) | DIPEA | DMF | 80 | 12 | 70-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 5-amino-1-methyl-1H-pyrazoles by coupling the iodo-pyrazole with primary or secondary amines. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.
This protocol is a generalized procedure based on established methods for the amination of heteroaryl halides. The choice of ligand and base is critical and often substrate-dependent.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-5 mol%)
-
Phosphine or NHC ligand (e.g., XPhos, SPhos, or tBuDavePhos, 2-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C, stirring for 4-24 hours until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward, regioselective synthesis and its reactivity in a range of robust cross-coupling reactions make it an ideal starting point for the creation of diverse and complex molecular architectures. The ability to readily introduce aryl, alkynyl, and amino functionalities at the C5 position has cemented its role as a key intermediate in the development of novel pharmaceuticals, particularly in the realm of kinase and COX-2 inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this important molecule in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Functionalized Iodopyrazoles
This technical guide provides a comprehensive overview of the fundamental chemistry of iodinated pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We delve into their physicochemical properties, synthetic methodologies for their preparation, their reactivity in key cross-coupling reactions, and their emerging role as modulators of critical biological signaling pathways. This document is intended to serve as a valuable resource for professionals in the field of drug discovery, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of workflows and biological pathways to facilitate a deeper understanding of this important chemical scaffold.
Introduction to Iodopyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features and diverse biological activities have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] The introduction of an iodine atom onto the pyrazole ring significantly enhances their synthetic utility, providing a versatile handle for the construction of more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][5] These functionalized pyrazoles are key intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][5][6] The carbon-iodine bond is weaker than corresponding C-Br and C-Cl bonds, making it highly reactive in palladium-catalyzed cross-coupling reactions.[5][7]
Physicochemical Properties
The physicochemical properties of iodopyrazole derivatives, such as lipophilicity (LogP), acid dissociation constant (pKa), and solubility, are critical determinants of their pharmacokinetic (ADME) behavior and overall suitability as drug candidates.[4] While extensive data for a wide range of functionalized derivatives is often proprietary, the properties of the parent 4-iodopyrazole provide a foundational baseline.
Table 1: Core Physicochemical Properties of 4-Iodopyrazole
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₃IN₂ | [5][8] |
| Molar Mass | 193.97 g/mol | [5][8] |
| Appearance | White to off-white crystalline solid | [5][8] |
| Melting Point | 108-110 °C | [5][8] |
| Boiling Point | 291.9 ± 13.0 °C (Predicted) | [8] |
| Solubility | Soluble in water | [5][8] |
| LogP | 1.7 | [8] |
| pKa (Strongest Acidic) | 12.68 (Predicted) | [8] |
| pKa (Strongest Basic) | 1.95 (Predicted) |[8] |
Functionalization of the pyrazole core significantly alters these properties. For instance, the addition of lipophilic groups via cross-coupling reactions will generally increase the LogP value, while the introduction of acidic or basic moieties will directly influence the pKa and aqueous solubility.
Synthesis and Functionalization
The synthesis of functionalized iodopyrazoles typically follows a two-step process: iodination of the pyrazole ring, followed by a transition metal-catalyzed cross-coupling reaction to introduce diversity.
Caption: General synthetic workflow for functionalized iodopyrazoles.
Experimental Protocols: Iodination of the Pyrazole Ring
The direct electrophilic iodination of the pyrazole ring is the most common method, with high regioselectivity for the C4 position due to the electronic properties of the ring.[3]
Protocol 3.1.1: Green Iodination using Iodine and Hydrogen Peroxide This method is considered environmentally friendly as the only byproduct is water.[3][5]
-
To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).[3]
-
Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.[3][9]
-
Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to afford the 4-iodopyrazole.[9]
Protocol 3.1.2: Iodination using N-Iodosuccinimide (NIS) This method is effective for substrates that may be sensitive to more oxidative conditions.[1]
-
Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).[1]
-
Add a solution of N-Iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).[1][9]
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).[1]
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.[9]
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[9]
Experimental Protocols: Cross-Coupling Reactions
The carbon-iodine bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form C-C bonds.[1][2]
Protocol 3.2.1: Suzuki-Miyaura Coupling This reaction couples the iodopyrazole with an organoboron compound.[1][7]
-
In a Schlenk tube under an argon atmosphere, combine the 4-iodopyrazole derivative (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%), a ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).[1][7]
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[1][7]
-
Heat the reaction mixture at 80-120 °C for 2-18 hours.[7]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1][7]
-
Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography.[7]
Protocol 3.2.2: Sonogashira Coupling This reaction forms a C-C bond between the iodopyrazole and a terminal alkyne.[1][2][7]
-
In a reaction vessel under an inert atmosphere, dissolve the 4-iodopyrazole derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as DMF or triethylamine.[2][7]
-
Add the catalytic system, typically a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[1][2][7]
-
If not used as the solvent, add a base (e.g., triethylamine).[2]
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.[2][7]
-
Upon completion, perform an aqueous workup and extract with an organic solvent.[2]
-
Purify the crude product by column chromatography on silica gel.[7]
Caption: Decision flowchart for catalyst selection in iodopyrazole functionalization.[7]
Biological Relevance and Signaling Pathways
Functionalized pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and inflammatory disorders.[1] The ability to functionalize the iodopyrazole core allows for the systematic exploration of structure-activity relationships to optimize inhibitor potency and selectivity.
Inhibition of Cancer-Related Pathways
Many iodopyrazole-derived compounds function as inhibitors of tyrosine kinases crucial for cancer cell proliferation and survival.[5]
-
c-Met/ALK Signaling: A prominent example is Crizotinib, an inhibitor of the c-Met/ALK signaling pathway used in cancer treatment, which is synthesized using a 4-iodopyrazole intermediate.[5] Inhibition blocks downstream signals essential for cell growth and metastasis.[5]
Caption: Inhibition of the c-Met signaling pathway by Crizotinib.[5]
-
PI3K/Akt and MAPK/ERK Pathways: Pyrazole derivatives have been designed to target key components of the PI3K/Akt and MAPK/ERK signaling pathways.[1][3][10] For example, Encorafenib is a pyrazole-containing drug that targets the BRAF kinase within the MAPK/ERK pathway.[3]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.[3]
Conclusion
Iodinated pyrazoles are indispensable tools in modern medicinal chemistry and drug discovery. Their favorable physicochemical properties, coupled with the synthetic versatility afforded by the carbon-iodine bond, make them highly valuable intermediates. The straightforward protocols for their synthesis and subsequent functionalization via robust cross-coupling reactions enable the rapid generation of diverse molecular libraries. As demonstrated by their role in targeting critical signaling pathways in oncology and other diseases, the continued exploration of the chemical space around the iodopyrazole scaffold holds immense promise for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodo-1-methyl-1H-pyrazole with various boronic acids. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1-methyl-1H-pyrazole core, a prevalent scaffold in many biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base.[1] The this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2] This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 5-position of the pyrazole ring under relatively mild conditions.[3]
Reaction Scheme
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions [frontiersin.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Reaction Conditions for 5-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is widely utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[3] Pyrazole moieties are key pharmacophores in numerous therapeutic agents, and the functionalization of the pyrazole ring at the 5-position via Sonogashira coupling of 5-iodo-1-methyl-1H-pyrazole allows for the introduction of diverse alkynyl groups, facilitating the generation of novel chemical entities for drug discovery and development.[4] These application notes provide a detailed protocol and typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle and Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving both palladium and copper.[3] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the this compound. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the diorganopalladium(II) complex yields the 5-alkynyl-1-methyl-1H-pyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts in the cross-coupling reactions of iodopyrazoles. The pyrazole scaffold is a significant motif in medicinal chemistry, and the functionalization of this ring system via cross-coupling reactions is a cornerstone of modern drug discovery.[1][2] Iodopyrazoles are particularly valuable substrates due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to palladium(0) catalysts.[1][3] This document outlines detailed experimental protocols for key reactions, presents quantitative data for catalyst performance, and provides visual diagrams of reaction workflows and catalytic cycles.
Transition metal-catalyzed cross-coupling reactions are pivotal for forging new carbon-carbon and carbon-heteroatom bonds.[4] Among these, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are widely employed for the synthesis of complex organic molecules.[3][5] While iodopyrazoles are highly reactive, this can also lead to side reactions like hydrodehalogenation, particularly in Suzuki-Miyaura couplings.[4][6] Therefore, careful selection of the catalyst, ligands, base, and solvent system is crucial for achieving high yields and minimizing impurities.[1]
Data Presentation: Performance of Palladium Catalysts
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of iodopyrazoles, allowing for easy comparison of different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Iodopyrazoles [3]
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 | 5-12 min (MW) | High |
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 h | High |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 h | Good |
| 4-Iodopyrazole | Arylboronic acid | XPhos Pd G2 (2 mol%) | K₂CO₃ | Ethanol/H₂O (3:1) | 120 | 15-30 min (MW) | High |
Table 2: Sonogashira Coupling of Iodopyrazoles
| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Iodopyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Triethylamine | Triethylamine | Room Temp | - | High |
| Substituted 3-iodo-1H-pyrazole | Phenylacetylene | - | - | - | - | - | 58-High |
Table 3: Buchwald-Hartwig Amination of Iodopyrazoles
| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | - | Xylene | 160 | 10 min (MW) | Moderate-Good |
| 4-Iodo-1H-1-tritylpyrazole | Alkylamines with β-H | CuI | K₂CO₃ | DMF | 110 | - | Effective |
Experimental Protocols
The following are detailed methodologies for key palladium-catalyzed cross-coupling reactions of iodopyrazoles.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Microwave Conditions) [1]
-
To a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv) and the corresponding arylboronic acid (1.0 equiv).
-
Add the desired solvent system (e.g., 3 mL DME and 1.2 mL H₂O).
-
Purge the vial with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at the specified temperature (e.g., 90°C) for the designated time (e.g., 5-12 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling [3][4]
-
To a reaction flask under an inert atmosphere, add the iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[3][4]
-
Add the solvent and base (e.g., triethylamine).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [2]
-
In a reaction vessel under an inert atmosphere, combine the 4-iodo-1H-1-tritylpyrazole (1.0 equiv), the amine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(dba)₂), and the ligand (e.g., tBuDavePhos).
-
Add a suitable solvent (e.g., xylene).
-
Heat the reaction mixture at the specified temperature, either conventionally or using microwave irradiation.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the generalized workflow and a key catalytic cycle in palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
The Role of 5-Iodo-1-methyl-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-pyrazole is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. The pyrazole nucleus itself is a privileged scaffold, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The strategic placement of an iodine atom at the 5-position of the 1-methyl-1H-pyrazole ring provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound in drug discovery and development, with a focus on its application in the synthesis of potent kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a versatile synthon for the construction of substituted pyrazole derivatives. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and alkynyl groups. This versatility has been exploited in the synthesis of inhibitors for several important classes of enzymes, particularly protein kinases, which are critical regulators of cellular processes often dysregulated in disease.
Synthesis of Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a key role in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics. Pyrazole-based scaffolds have been successfully employed in the design of potent and selective JAK inhibitors.
Quantitative Data: In Vitro Kinase Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrazine-based JAK Inhibitor
| Compound Reference | Target Kinase | IC50 (nM) |
| Compound 34 (from Patent CN112961027A) | JAK1 | 3 |
| JAK2 | 8.5 | |
| TYK2 | 7.7 | |
| JAK3 | 629.6 |
Table 1: Inhibitory activity of a pyrazolo[1,5-a]pyrazine derivative, a class of compounds accessible through intermediates like this compound.[3]
Signaling Pathway: JAK-STAT Inhibition
Caption: The JAK-STAT signaling pathway and its inhibition by pyrazole-based inhibitors.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Pyrazole-containing compounds have been identified as potent inhibitors of Aurora kinases.
Quantitative Data: In Vitro Kinase Inhibitory Activity of a Representative Pyrazole-based Aurora A Kinase Inhibitor
| Compound Reference | Target Kinase | IC50 (µM) |
| Compound 5h (from Bioorg. Chem. 2023, 143, 106901) | Aurora A | 0.78 |
| Compound 5e (from Bioorg. Chem. 2023, 143, 106901) | Aurora A | 1.12 |
| Alisertib (Reference) | Aurora A | 3.36 |
Table 2: Inhibitory activity of 4-substituted pyrazole derivatives against Aurora A kinase.[4]
Signaling Pathway: Aurora Kinase in Mitosis
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, angiogenesis is crucial for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Pyrazole-based molecules have been developed as potent VEGFR-2 inhibitors.
Quantitative Data: In Vitro Kinase Inhibitory Activity of a Representative Pyrazole-based VEGFR-2 Inhibitor
| Compound Reference | Target Kinase | IC50 (nM) |
| Compound 6j (from Chem. Select 2020, 5, 12053) | VEGFR-2 | 16.28 |
| Sorafenib (Reference) | VEGFR-2 | >16.28 |
Table 3: Inhibitory activity of an isatin-pyrazole hybrid against VEGFR-2.[5]
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. These should be adapted and optimized for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyrazoles
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Iodopyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of iodopyrazoles, a critical class of intermediates in the pharmaceutical and agrochemical industries. These compounds serve as versatile building blocks, particularly in cross-coupling reactions, for the construction of complex molecular architectures.[1][2] The following sections detail optimized experimental setups, scalable synthetic methods, and troubleshooting guidance to facilitate the transition from laboratory to industrial production.
Introduction
Iodinated pyrazoles, particularly 4-iodopyrazoles, are highly valued precursors for the synthesis of a wide range of biologically active molecules.[3][4] The iodine substituent provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][4] The synthesis of these intermediates is primarily achieved through the direct electrophilic iodination of a pre-formed pyrazole ring.[5] This document outlines robust and scalable methods for this transformation.
Challenges in Large-Scale Synthesis
Transitioning iodopyrazole synthesis from the laboratory to a larger scale presents several challenges that can affect yield, purity, and safety.[6] Key issues include:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making temperature control difficult. This can lead to localized hot spots and the formation of byproducts.[6] Jacketed reactor systems are recommended for efficient heating and cooling.[6]
-
Poor Mixing: Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to reduced reaction rates and incomplete conversion.[6] The use of appropriately sized and shaped impellers is crucial.[6]
-
Purification: Column chromatography, a common lab-scale purification method, is often impractical for large quantities.[7] Alternative techniques such as recrystallization, slurry washes, and acid-base extractions are more suitable for industrial-scale purification.[6][7]
Recommended Synthetic Approaches
Several reliable methods for the large-scale synthesis of 4-iodopyrazoles have been developed. The choice of method often depends on the substrate's reactivity, cost considerations, and green chemistry principles.
Iodine with an Oxidizing Agent
This is a common and cost-effective approach that utilizes molecular iodine in the presence of an oxidant to generate the electrophilic iodine species in situ.[5][7]
-
Iodine and Hydrogen Peroxide (I₂/H₂O₂): This method is considered a "green" and practical protocol as it uses water as a solvent and generates water as the only byproduct.[5][8]
-
Iodine and Ceric Ammonium Nitrate (I₂/CAN): This is an efficient method for the iodination of a variety of pyrazoles.[5][9]
N-Iodosuccinimide (NIS)
NIS is a milder and often more selective iodinating agent, particularly for less reactive or sensitive pyrazole substrates.[6][7] It is, however, more expensive than using iodine and an oxidant, which can be a significant factor in large-scale production.[6]
Data Presentation: Comparison of Synthetic Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Purity (%) | Scale | Reference |
| I₂ / H₂O₂ | 1-Methylpyrazole, Iodine, 50 wt% Hydrogen Peroxide | Water | 70°C | 1-12 h | >85 | >98 | Kilogram | [10] |
| I₂ / CAN | 1-Aryl-3-trifluoromethylpyrazole, Iodine, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | 91 | - | mmol | [9][11] |
| NIS | 1-Aryl-3-trifluoromethylpyrazole, N-Iodosuccinimide, Trifluoroacetic Acid | Acetic Acid | 80°C | Overnight | 71 | - | mmol | [9] |
Note: Yields and reaction conditions can vary depending on the specific pyrazole substrate.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole using Iodine and Hydrogen Peroxide
This protocol is a robust method for the large-scale production of 1-methyl-4-iodopyrazole.[6]
Materials:
-
1-Methylpyrazole (1000 g)
-
Iodine (1548 g)
-
50 wt% Hydrogen Peroxide (1078 g)
-
15 wt% Sodium Hydroxide Solution
Procedure:
-
Charge a suitable reactor with 1-methylpyrazole (1000 g).
-
Under stirring, add iodine (1548 g).
-
Heat the mixture in a water bath to 70 ± 2 °C.[6]
-
Slowly add 50 wt% aqueous hydrogen peroxide (1078 g) dropwise, maintaining the reaction temperature at 70 ± 2 °C.[6]
-
Monitor the reaction progress by HPLC until the starting material is consumed.[11]
-
After the reaction is complete, cool the mixture and adjust the pH to 6-8 with a 15 wt% sodium hydroxide solution to neutralize the mixture.[6][10]
-
Cool the mixture to induce crystallization of the product.[6]
-
Isolate the 1-methyl-4-iodopyrazole by filtration and dry the product.[6]
Protocol 2: Lab-Scale Regioselective Synthesis of 4-Iodo-1-aryl-3-trifluoromethylpyrazoles using I₂/CAN
This protocol is suitable for the synthesis of 4-iodopyrazoles with electron-withdrawing groups.[9]
Materials:
-
1-Aryl-3-trifluoromethylpyrazole (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (603 mg, 1.1 mmol)
-
Iodine (330 mg, 1.3 mmol)
-
Acetonitrile (MeCN) (6 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃
-
Water
-
Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve 1-aryl-3-trifluoromethylpyrazole (1.0 mmol), CAN (1.1 mmol), and iodine (1.3 mmol) in MeCN (6 mL).[6][9]
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (5 mL) and then with water (10 mL).[6][9]
-
Evaporate the solvent to obtain the crude product.[6]
-
Purify the crude product by filtration through a short silica gel pad or by column chromatography.[6]
Visualizations
Caption: General experimental workflow for iodopyrazole synthesis.
Caption: Simplified mechanism of electrophilic iodination of pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 5-iodo-1-methyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 5-iodo-1-methyl-1H-pyrazole and its derivatives. This class of compounds are pivotal intermediates in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. The protocols outlined below focus on industry-standard techniques including column chromatography and recrystallization to achieve high purity essential for downstream applications in drug discovery and development.
Introduction
This compound derivatives are versatile building blocks in organic synthesis. The presence of an iodine atom facilitates various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments. This makes them highly valuable in the construction of complex molecules, including potent enzyme inhibitors. Ensuring the high purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Common impurities in the synthesis of these pyrazoles can include regioisomers and unreacted starting materials.
Purification Methodologies
The two primary methods for the purification of this compound derivatives are silica gel column chromatography and recrystallization. The choice of method depends on the nature of the impurities, the physical state of the compound (solid or oil), and the desired scale of purification.
Column Chromatography
Silica gel column chromatography is a highly effective method for separating the desired product from impurities with different polarities, including regioisomers.[1] A typical eluent system for these halogenated pyrazoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at lower temperatures. Suitable solvents for pyrazole derivatives include alcohols like ethanol and methanol, or a mixture of an alcohol and water.[1]
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following tables provide representative data for the closely related analog, 1-ethyl-4-iodo-5-methyl-1H-pyrazole. This data serves as a valuable guideline for estimating the expected yield and purity.
Table 1: Synthesis and Purification of a Representative Iodinated Pyrazole Derivative
| Step | Reactant | Product | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | Ethylhydrazine, 2,4-Pentanedione | 1-Ethyl-5-methyl-1H-pyrazole | 75-85% | >95% |
| 2 | 1-Ethyl-5-methyl-1H-pyrazole, NIS | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | 80-90% | >98% |
Data is for the analog 1-ethyl-4-iodo-5-methyl-1H-pyrazole and is intended to be representative.[2]
Table 2: Comparison of Purification Methods for Iodinated Pyrazole Derivatives
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Use Case | Estimated Recovery | Final Purity |
| Column Chromatography | Silica gel with ethyl acetate/hexane | General purification, separation of isomers and closely related impurities.[1] | 85-95% | >98% |
| Recrystallization | Ethanol, Methanol, or Ethanol/Water | Removal of impurities with different solubility profiles, final polishing step.[1] | 70-90% | >99% |
| Acid Addition Salt Crystallization | Acetone, Ethanol, Isopropanol with an acid (e.g., HCl) | For pyrazoles that are difficult to crystallize directly.[1] | 60-80% | >99% |
Recovery and purity are estimates based on typical outcomes for analogous compounds.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound derivatives using silica gel column chromatography.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to identify a solvent system that provides good separation of the desired product from impurities, with a target Rf value of approximately 0.3-0.4.[1]
2. Column Packing: a. Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). c. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.[1] b. Collect fractions in an orderly manner.
5. Fraction Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to yield the purified product. d. Further dry the product under high vacuum to remove any residual solvent.[1]
Protocol 2: Recrystallization
This protocol provides a general method for the purification of solid this compound derivatives.
1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ideal single solvent will show low solubility at room temperature and high solubility when heated. b. If a single solvent is not suitable, a mixed-solvent system (e.g., ethanol/water) can be used.[1]
2. Dissolution: a. Place the crude compound in an Erlenmeyer flask. b. Add a minimal amount of the hot solvent (or the "good" solvent in a mixed-solvent system) until the solid completely dissolves.
3. Crystallization: a. If using a mixed-solvent system, add the "anti-solvent" dropwise to the hot solution until turbidity persists. b. Allow the flask to cool slowly to room temperature to promote the formation of large crystals. c. Further cooling in an ice bath can maximize the yield.
4. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the purified crystals in a desiccator or under vacuum.
Application in Drug Development: Synthesis of a Kinase Inhibitor
This compound is a key intermediate in the synthesis of various kinase inhibitors. The C-I bond is particularly useful for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.
Experimental Workflow: Synthesis of a CHK1 Kinase Inhibitor Intermediate
The following diagram illustrates a typical workflow for the synthesis of a key intermediate for a Checkpoint Kinase 1 (CHK1) inhibitor, starting from this compound. CHK1 is a crucial regulator of the cell cycle and a target in cancer therapy.
References
Application Notes and Protocols for N-H Protection Strategies in Pyrazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common N-H protection strategies for pyrazole coupling reactions, a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. This document outlines the selection of appropriate protecting groups, provides detailed experimental protocols for their installation and removal, and summarizes their compatibility with various coupling reactions.
Introduction
The acidic N-H proton of the pyrazole ring can interfere with many standard coupling reactions by acting as a nucleophile, a base, or by coordinating to the metal catalyst, leading to undesired side reactions and low yields. Therefore, the protection of the pyrazole nitrogen is often a crucial step to ensure the success of subsequent functionalization, such as Suzuki-Miyaura, C-H arylation, and Buchwald-Hartwig reactions. The choice of the protecting group is dictated by its stability to the coupling reaction conditions and the ease of its removal post-transformation. This document focuses on four commonly employed protecting groups: tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), Tetrahydropyranyl (THP), and Trityl (Tr).
Selecting the Appropriate Protecting Group
The selection of a suitable N-protecting group for a pyrazole coupling reaction is a critical decision that depends on several factors, including the stability of the protecting group under the planned reaction conditions, the steric and electronic nature of the pyrazole substrate, and the desired deprotection method.
Caption: A decision-making flowchart for selecting a suitable pyrazole N-H protecting group.
Data Presentation: Protecting Group Stability and Reaction Yields
The following tables summarize quantitative data for the protection and deprotection of pyrazoles, as well as the yields of subsequent coupling reactions.
Table 1: Boc Protection and Deprotection of Pyrazoles
| Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| 4-acetyl-3,5-dimethylpyrazole | (Boc)₂O, DIPEA, DMAP, CH₂Cl₂ | 95 | - | - | [1] |
| 4-acetyl-3,5-dimethylpyrazole | (Boc)₂O, PEG-400 | 98 | - | - | [1] |
| Pyrazole | (Boc)₂O, Et₃N, MeOH | - | NaBH₄, EtOH, rt | 75-98 | [2] |
| 3,5-diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole | Boc₂O, DMF, rt | 99 | - | - | [3][4] |
Table 2: SEM Protection and C-H Arylation of Pyrazoles
| Substrate | Protection Conditions | Yield (%) | Coupling Reaction | Coupling Conditions | Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Reference |
| Pyrazole | SEM-Cl, NaH, DMF | - | C-H Arylation | Pd(OAc)₂, P(n-Bu)Ad₂, KOPiv, DMA, 140 °C | 77 | 3N HCl, EtOH, reflux | 75 | [5] |
| 1H-imidazo[1,2-b]pyrazole | SEM-Cl | - | Br/Mg-exchange then trapping | iPrMgCl·LiCl | 77 | TBAF, THF | 81 | [6] |
Table 3: THP Protection and Functionalization of Pyrazoles
| Substrate | Protection Conditions | Yield (%) | Subsequent Reaction | Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Reference |
| Pyrazole | Dihydropyran (solvent- and catalyst-free) | Quantitative | Lithiation/Alkylation | High | Acidic | High | [7][8][9] |
Table 4: Trityl Protection and Buchwald-Hartwig Amination of Pyrazoles
| Substrate | Protection Conditions | Yield (%) | Coupling Reaction | Coupling Conditions | Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Reference |
| 4-halopyrazole | Trityl chloride, base | - | Buchwald-Hartwig Amination | Pd(dba)₂, tBuDavePhos | 60-67 (with specific amines) | Acid (e.g., TFA) | - | [10][11][12] |
| Alcohols (general) | Trityl chloride, pyridine | - | - | - | TFA | - | [13][14] |
Experimental Protocols
Boc Protection of Pyrazole (General Procedure)[1]
Caption: Workflow for the Boc protection of pyrazoles.
Procedure:
-
In a round-bottom flask, dissolve the substituted pyrazole (1 mmol) in dichloromethane.
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the N-Boc protected pyrazole.
Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrazole[4]
Procedure:
-
To a reaction vessel, add the Boc-protected bromopyrazole (1.0 equiv), the corresponding boronic acid (2.0 equiv), K₃PO₄ (4.0 equiv), and XPhos Pd G2 precatalyst (5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography. Note: The Boc group may be cleaved under these reaction conditions, yielding the N-H pyrazole directly.[4]
C-H Arylation of a SEM-Protected Pyrazole[5]
Caption: Workflow for the C-H arylation of SEM-protected pyrazoles.
Procedure:
-
In a reaction tube, combine the SEM-protected pyrazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (7.5 mol%), and KOPiv (3.0 equiv).
-
Add DMA as the solvent.
-
Seal the tube and heat the mixture at 140 °C for the specified time.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
-
For deprotection, dissolve the SEM-protected pyrazole in ethanol and add 3N HCl. Reflux the mixture for 3 hours to obtain the free N-H pyrazole.[5]
Buchwald-Hartwig Amination of a Trityl-Protected Halopyrazole[10][12]
Procedure:
-
In a glovebox, combine the 4-halo-1-tritylpyrazole (1.0 equiv), the amine (1.2 equiv), Pd(dba)₂ (5 mol%), tBuDavePhos (7.5 mol%), and a suitable base (e.g., NaOtBu, 1.4 equiv).
-
Add an anhydrous solvent such as toluene.
-
Seal the reaction vessel and heat to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The strategic use of N-H protecting groups is indispensable for the successful execution of coupling reactions on the pyrazole core. The choice between Boc, SEM, THP, and Trityl groups should be made based on the specific requirements of the synthetic route, considering factors such as reaction conditions, desired regioselectivity, and orthogonality of deprotection. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and materials science for the rational design and efficient execution of pyrazole functionalization strategies.
References
- 1. japsonline.com [japsonline.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Reaction of Substituted Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its application in the synthesis of biaryl and heteroaryl structures is of paramount importance in medicinal chemistry and materials science. Pyrazole-containing compounds are significant in drug discovery, exhibiting a wide range of biological activities. The use of substituted iodopyrazoles as coupling partners in Suzuki reactions is particularly advantageous due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst.
The advent of microwave-assisted organic synthesis has revolutionized the Suzuki-Miyaura reaction.[2] Microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility by minimizing byproduct formation through rapid and uniform heating.[2][3] These benefits are especially valuable when working with heterocyclic substrates like iodopyrazoles, which can be susceptible to degradation under prolonged thermal conditions.
These application notes provide detailed protocols and a summary of reaction conditions for the microwave-assisted Suzuki coupling of various substituted iodopyrazoles with a range of boronic acids, aimed at facilitating the rapid and efficient synthesis of diverse compound libraries for drug discovery and development.
Data Presentation
The following table summarizes quantitative data for the microwave-assisted Suzuki coupling of various substituted iodopyrazoles with different arylboronic acids. This data is compiled from multiple sources to provide a comparative overview of reaction parameters and outcomes.
| Iodopyrazole Derivative | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | High |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 | 40 | 91[4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 | 40 | 74[4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Biphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 | 40 | 79[4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 1-Naphthylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 | 40 | 85[4] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O | 120 | 40 | 75[5] |
| 5-Nitro-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O | 120 | 40 | 70[5] |
| 5-Methoxy-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O | 120 | 40 | 75[5] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1-methyl-1H-pyrazoles utilizing microwave irradiation.[1]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water, degassed
-
Microwave vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and cesium carbonate (2.5 equiv.).
-
Add Pd(PPh₃)₄ (2 mol%).
-
The vial is sealed with a Teflon septum.
-
Degassed 1,2-dimethoxyethane (DME) and water (typically in a 4:1 to 5:1 ratio) are added via syringe.
-
The reaction mixture is placed in the microwave reactor and irradiated at 90°C for 5-12 minutes.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol outlines the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, which can serve as intermediates for further functionalization.[4]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Arylboronic acid
-
XPhos Pd G2 catalyst
-
XPhos ligand
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water, degassed
-
Microwave vial
Procedure:
-
In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.), the arylboronic acid (1.2 equiv.), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), and potassium carbonate (2.0 equiv.).
-
Add a degassed mixture of ethanol and water (4:1).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 135°C for 40 minutes.[4]
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is taken up in an appropriate organic solvent (e.g., dichloromethane) and water.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.
-
The crude product is purified by column chromatography to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Visualizations
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: General workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of 5-Substituted-1-Methyl-1H-Pyrazole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-1-methyl-1H-pyrazole analogs. These compounds are significant pharmacophores with a broad range of therapeutic applications, including roles as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The methodologies outlined below are based on established synthetic strategies, offering reproducible and efficient pathways to a variety of pyrazole derivatives.
Core Synthetic Strategies
The synthesis of 5-substituted-1-methyl-1H-pyrazoles predominantly relies on the cyclocondensation of a methylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. This approach allows for the regioselective formation of the desired 1,5-disubstituted pyrazole isomer. Alternative methods, such as 1,3-dipolar cycloadditions and multi-component reactions, also provide access to this scaffold.[1] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
A common and effective method involves the reaction of methylhydrazine with a β-ketoester. This reaction typically proceeds by initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol from Ethyl Acetoacetate and Phenylhydrazine
This protocol describes a conventional synthesis of a pyrazolone, a key intermediate that can be further modified. While this example uses phenylhydrazine, the protocol is adaptable to methylhydrazine for the synthesis of 1-methyl analogs.
Reaction Setup:
-
In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and hydrazine hydrate (6 mmol). For the synthesis of the 1-methyl analog, substitute methylhydrazine for hydrazine hydrate.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[2]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) after 1 hour using a mobile phase of 30% ethyl acetate/70% hexane.[2]
Purification:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration using a Büchner funnel.[2]
-
Rinse the solid with a small amount of cold water and allow it to air dry.[2]
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Unsaturated Ketones
Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of pyrazoles.
Reactant Mixture:
-
In a microwave reaction vessel, combine the α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (or methylhydrazine) (1.2 mmol).[2]
-
Add acetic acid (5 mL) as the solvent.[2]
Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 360 W and 120°C for 7-10 minutes.[2]
Isolation and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[2]
-
Collect the precipitated solid by filtration.[2]
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of various 5-substituted pyrazole analogs, providing a comparative overview of different synthetic approaches and their efficiencies.
Table 1: Synthesis of 3,5-Disubstituted Pyrazoles via Condensation of β-Aminoenones with Alkyl Hydrazines [3]
| Entry | β-Aminoenone | Hydrazine | Product (5a-c) Yield (%) | Regioisomer (5'a-c) Yield (%) |
| 1 | 16a (R=CH3) | Methylhydrazine | 97 | 3 |
| 2 | 16b (R=CH3) | Ethylhydrazine | 85 | 15 |
| 3 | 16c (R=CH3) | Isopropylhydrazine | 78 | 22 |
Table 2: Synthesis of 5-Substituted-Pyrazolones [4]
| Compound | R1 | R2 | Yield (%) |
| 3a | Methyl | Phenyl | - |
| 3b | Isopropyl | Phenyl | - |
| 3c | Phenyl | Phenyl | - |
| 3d | 4-Nitrophenyl | Phenyl | - |
| 3e | 4-Nitrophenyl | p-Tolyl | 54 |
| 3f | 4-Nitrophenyl | 4-Bromophenyl | 25 |
Yields for 3a-3d were not specified in the source material.
Signaling Pathways and Biological Activity
Many 5-substituted-1-methyl-1H-pyrazole analogs exhibit potent biological activity by modulating key signaling pathways involved in cell proliferation, inflammation, and survival.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for immunity, hematopoiesis, and cell growth.[5] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Certain 4-amino-(1H)-pyrazole derivatives have been designed as potent JAK inhibitors.[5]
Caption: JAK/STAT signaling pathway and inhibition by pyrazole analogs.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers. Pyrazole-based compounds have been developed as potent inhibitors of Akt (also known as protein kinase B).[6]
Caption: PI3K/Akt signaling pathway and inhibition by pyrazole analogs.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel 5-substituted-1-methyl-1H-pyrazole analogs is depicted below.
Caption: General experimental workflow for pyrazole analog development.
These protocols and notes provide a foundational guide for the synthesis and study of 5-substituted-1-methyl-1H-pyrazole analogs. Researchers are encouraged to adapt and optimize these methods based on their specific target molecules and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Iodination of N-Methylpyrazole
Introduction
Iodinated pyrazoles are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The introduction of an iodine atom onto the pyrazole ring provides a versatile handle for further functionalization, most notably through cross-coupling reactions. This document provides detailed protocols for the iodination of N-methylpyrazole, focusing on methods that are efficient and regioselective. The primary product of these reactions is 4-iodo-1-methyl-1H-pyrazole.
Comparative Data of Iodination Methods for Pyrazoles
The selection of an appropriate iodination method depends on factors such as the electronic nature of the pyrazole substrate, desired regioselectivity, and considerations for green chemistry. Below is a summary of common methods applied to the iodination of pyrazoles, which are applicable to N-methylpyrazole.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Oxidative Iodination | I₂, Hydrogen Peroxide (H₂O₂) | Water | Room Temperature | < 1 - 72 h | 63 - 100 | C4 | An environmentally friendly method with water as the solvent, producing water as the only by-product.[1][2] |
| I₂, Iodic Acid (HIO₃) | Acetic Acid, CCl₄ | Room Temperature | - | - | C4 | Effective for N-alkylated pyrazoles.[3] | |
| I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | - | High | C4 | CAN acts as a mild oxidant to generate the electrophilic iodine species.[3][4][5] | |
| N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS), H₂SO₄ (catalytic) | Acetonitrile or Dichloromethane | 0 °C to Room Temp. | - | High | C4 | NIS is a mild and efficient iodinating agent; its electrophilicity is enhanced by a strong acid.[3][6][7] |
| Iodine Monochloride | Iodine Monochloride (ICl), Li₂CO₃ | Dichloromethane | Room Temperature | 1 - 24 h | Up to 95 | C4 | The base is crucial for neutralizing HCl formed during the reaction.[8] This method is effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. |
Experimental Protocols
The following are detailed protocols for the iodination of N-methylpyrazole.
Protocol 1: Iodination using Iodine and Hydrogen Peroxide in Water (Green Method)
This protocol is an environmentally friendly method that utilizes water as the solvent and generates water as the only significant by-product.[2]
Materials:
-
1-methylpyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 1-methylpyrazole (1.0 eq.) in water.
-
Add iodine (0.5 eq.) to the suspension.
-
With vigorous stirring, add 30% hydrogen peroxide (0.6 eq.) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 4-iodo-1-methyl-1H-pyrazole.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) in an Acidic Medium
This method employs the mild and efficient iodinating agent N-Iodosuccinimide, with its electrophilicity enhanced by a catalytic amount of strong acid.[3]
Materials:
-
1-methylpyrazole
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methylpyrazole (1.0 eq.) in a suitable solvent (acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq.) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-methyl-1H-pyrazole.[3]
Protocol 3: Iodination using Iodine and an Oxidant
This protocol describes a method for the iodination of 1-methylpyrazole using iodine as the iodinating agent and an oxidant to facilitate the reaction.[9]
Materials:
-
1-methylpyrazole
-
Iodine (I₂)
-
Oxidant (e.g., 35-50% aqueous hydrogen peroxide, iodic acid)
-
Alkali solution (e.g., 10-30 wt% sodium hydroxide or 10-25 wt% ammonia water)
-
Reaction vessel
-
Stirrer
-
Heating apparatus
-
Dropping funnel
Procedure:
-
In a reaction vessel, mix 1-methylpyrazole and iodine. The molar ratio of 1-methylpyrazole to iodine should be between 1:1.0 and 1:1.3.[9]
-
Heat the mixture to a temperature between 40-80 °C while stirring.[9]
-
Once the desired temperature is reached, begin the dropwise addition of an aqueous solution of the oxidant. The molar ratio of 1-methylpyrazole to the oxidant should be between 1:1.0 and 1:2.0. Maintain the reaction temperature at 50-100 °C.[9]
-
The iodination reaction is typically carried out for 1-12 hours. Monitor the reaction by HPLC.[9]
-
After the reaction is complete, add an alkali solution to the mixture to adjust the pH to 5-9.[9]
-
Cool the mixture to induce crystallization of the product.
-
The resulting light yellow crystals are 1-methyl-4-iodopyrazole.[9]
Reaction Workflow and Logic
The general workflow for the iodination of N-methylpyrazole involves the reaction of the substrate with an electrophilic iodine source, followed by workup and purification.
Caption: Experimental workflow for the iodination of N-methylpyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calibrechem.com [calibrechem.com]
- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 9. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-iodo-1-methyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 5-iodo-1-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no product yield. What are the primary causes and how can I troubleshoot this?
Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating during the reaction.[1] Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, air-stable pre-catalyst like a palladacycle (e.g., XPhos Pd G2) that readily generates the active species.[1][2]
-
Inappropriate Ligand Choice: The ligand may not be suitable for the electron-rich pyrazole substrate, leading to inefficient oxidative addition or reductive elimination.[1] For these substrates, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often highly effective.[1][3]
-
Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.[1] Screening stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended.[1][2][4]
-
Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.[1] A gradual increase in temperature can be beneficial. Microwave irradiation is an excellent option for rapid and uniform heating, often significantly reducing reaction times.[1][5]
-
Poor Reagent Quality: Degradation of starting materials, especially the boronic acid partner, can halt the reaction.[1] Use fresh, high-purity reagents and ensure boronic acids have been stored properly to prevent protodeboronation.[1][6]
-
Presence of Oxygen: Palladium catalysts, particularly in the Pd(0) state, are sensitive to air. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1][2]
Q2: I am observing a significant amount of a 1-methyl-1H-pyrazole byproduct, indicating dehalogenation. What causes this side reaction and how can it be minimized?
Dehalogenation (or hydrodehalogenation) is a common and often significant side reaction with iodo-pyrazoles, where the iodine atom is replaced by a hydrogen atom.[1][3]
-
Mechanism: This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid.[1] Water can be a hydrogen source, so using anhydrous conditions is crucial.[1]
-
Minimization Strategies:
-
Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of the desired reductive elimination step, which allows the desired coupling to outcompete the dehalogenation pathway.[3]
-
Alternative Halides: If synthetically feasible, the corresponding 5-bromo- or 5-chloro-1-methyl-1H-pyrazole derivatives are often superior substrates as they have a reduced propensity for dehalogenation.[7][8]
-
Base Selection: The choice of base can influence the rate of dehalogenation. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ may be less likely to promote this side reaction compared to stronger bases.[2]
-
Anhydrous Conditions: Rigorously exclude water from the reaction by using dry solvents and reagents under an inert atmosphere.[1]
-
Q3: My boronic acid is degrading, leading to homocoupling byproducts. How can I prevent this?
The formation of biaryl products derived from the boronic acid (homocoupling) is another common side reaction.
-
Cause: This is often promoted by the presence of oxygen.[2] It can also be driven by the Pd(II) species in the catalytic cycle.
-
Prevention:
-
Strict Anaerobic Conditions: Thoroughly degassing all solvents and reagents is the most critical step to prevent oxidative homocoupling.[2]
-
Catalyst Choice: Using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II), which can drive the homocoupling reaction.[2]
-
Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess should be avoided.[2]
-
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst2. Incorrect Base/Solvent3. Low Temperature4. Poor Reagent Quality | 1. Use a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst (e.g., XPhos Pd G2). Ensure all reagents are degassed.[1][2]2. Screen bases like K₃PO₄ or Cs₂CO₃. Use degassed solvents like a dioxane/water or ethanol/water mixture.[2][5][8]3. Increase temperature; consider microwave heating to 100–140 °C.[5]4. Use fresh, high-purity starting materials, especially the boronic acid.[1] |
| Significant Dehalogenation | 1. Substrate Reactivity2. Inappropriate Ligand3. Presence of a Hydrogen Source | 1. If possible, switch to the analogous 5-bromo- or 5-chloro-pyrazole.[1][7][8]2. Switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos to accelerate reductive elimination.[3]3. Ensure strictly anhydrous conditions; use dry, degassed solvents and reagents under an inert atmosphere.[1] |
| Boronic Acid Homocoupling | 1. Presence of Oxygen2. High Pd(II) Concentration | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[2]2. Use a Pd(0) catalyst source or an efficient pre-catalyst to keep Pd(II) concentration low.[2] |
| Reaction Stalls | 1. Catalyst Deactivation2. Inhibitory Effect of Iodide | 1. Maintain a strict inert atmosphere to prevent oxidation of Pd(0).[2]2. While iodides are highly reactive, the generated iodide can sometimes inhibit the catalyst. Using the corresponding bromide can be advantageous.[2] |
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of analogous 4-halo-pyrazoles, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-aminopyrazole | Arylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | ~70-90 | [1] |
| 4-Chloro-aminopyrazole | Phenylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ (2) | EtOH/H₂O | 120 (MW) | 0.33 | 95 | [8] |
| 4-Bromo-aminopyrazole | 4-tolylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ (2) | EtOH/H₂O | 120 (MW) | 0.33 | 98 | [8] |
| 4-Iodo-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | Variable | [5] |
| 4-Iodo-pyrazole | Arylboronic acid | Pd(OAc)₂ (2-5) | XPhos | Cs₂CO₃ (2) | Toluene | 110 | 12 | Good | [4] |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from established procedures for the Suzuki coupling of similar iodopyrazole derivatives.[5]
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1 mmol, 1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times.[5]
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the aryl/heteroaryl boronic acid (1.1 mmol, 1.1 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 4 mL of EtOH/H₂O 3:1).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[5]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional protocol (steps 6-7).
Visualizations
Caption: A troubleshooting workflow for diagnosing low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways: Suzuki coupling versus dehalogenation.
References
Technical Support Center: Synthesis of Iodopyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of iodopyrazoles. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help identify and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the iodination of pyrazoles?
A1: The most prevalent side products in iodopyrazole synthesis include:
-
Over-iodination products: Formation of di- or even tri-iodinated pyrazoles can occur, especially when the pyrazole ring is activated by electron-donating groups.[1]
-
Regioisomers: Depending on the substitution pattern of the pyrazole and the iodination method used, a mixture of iodo-isomers can be formed, most commonly the 4-iodo and 5-iodo derivatives.[1]
-
Iodination of substituents: If the pyrazole has other susceptible functional groups or electron-rich aromatic substituents, iodination can occur at these positions.
-
Non-iodinated pyrazole: Incomplete reactions can result in the recovery of the starting material. In some cases, a non-iodinated pyrazole can be formed as a major side product through processes like dehydration of an intermediate without subsequent iodination.[1]
-
Azo-linked pyrazole dimers: Although less common, the formation of azo-linked dimers has been reported, particularly when using nitrogen triiodide in higher concentrations.[1]
-
Deacylation products: For N-acylpyrazoles, deacylation can occur as a side reaction, especially under acidic conditions.
Q2: How can I control the regioselectivity of pyrazole iodination (e.g., 4-iodo vs. 5-iodo)?
A2: The regioselectivity of pyrazole iodination is highly dependent on the chosen synthetic method. For electrophilic iodination, the C4 position is generally favored due to it being the most electron-rich and sterically accessible site. However, different reagents can provide high selectivity for other positions. For instance, treating 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium followed by elemental iodine exclusively yields the 5-iodo derivative.[1][2] In contrast, using ceric ammonium nitrate (CAN) as a mediator with elemental iodine directs the iodination to the C4 position with high regioselectivity.[1][2]
Q3: Are there "green" methods for pyrazole iodination that can minimize side products?
A3: Yes, environmentally friendly methods have been developed. One notable method employs hydrogen peroxide and a half equivalent of iodine in water. This approach is advantageous as the only byproduct is water, which can simplify purification and reduce environmental impact.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired iodinated pyrazole | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the quality and correct stoichiometry of reagents. |
| Reaction with other functional groups (e.g., vinyl groups). | Protect susceptible functional groups before iodination. | |
| Deacylation of N-acylpyrazole starting material. | If acidic conditions are generated, add a non-nucleophilic base like lithium carbonate (Li₂CO₃) to the reaction mixture. | |
| Presence of multiple spots on TLC, indicating a mixture of products | Formation of regioisomers. | Employ a more regioselective iodination method. For example, I₂/CAN is highly selective for the 4-position, while n-BuLi/I₂ is selective for the 5-position.[1][2] |
| Over-iodination (di- or tri-iodinated products). | Use a stoichiometric amount of the iodinating agent. Consider a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).[1] | |
| Iodination of an electron-rich substituent. | Consider using a protecting group on the susceptible substituent. | |
| Product is a complex, inseparable mixture | The substrate contains functional groups that are unstable under the reaction conditions (e.g., sulfonamides). | Consider a different iodination protocol with milder conditions. Alternatively, modify the substrate to a more stable derivative before iodination.[1] |
| Formation of an unexpected azo-linked pyrazole dimer | Use of nitrogen triiodide in high concentrations. | Reduce the concentration of nitrogen triiodide or switch to a different iodinating reagent.[1] |
Data Presentation: Comparison of Iodination Methods and Observed Side Products
The following table summarizes quantitative data on the yields of the desired iodinated pyrazole and notable side products for different synthetic methods.
| Method/Reagents | Substrate | Desired Product (Yield %) | Side Product(s) (Yield %) | Notes |
| I₂ / CAN | 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 4-iodo isomer (not isolated) | 1-(3-iodo-4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (30%) and a nitrated analog (39%) | CAN can also act as a nitrating agent in some cases.[2] |
| NIS / TFA | 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 4-iodo isomer (36%) | 1-(3-iodo-4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (10%) | Iodination can occur on the electron-rich methoxyphenyl substituent.[2] |
| n-BuLi, then I₂ | 1-aryl-3-CF₃-pyrazoles | 5-iodo isomer (65-89%) | Highly regioselective for the 5-position.[2] | This method proceeds via a lithium pyrazolide intermediate.[2] |
| I₂ / H₂O₂ | Various pyrazoles | 4-iodo isomer (63-100%) | Generally clean reactions with water as the only byproduct.[3] | A "green" and practical iodination method.[3] |
| ICl / Li₂CO₃ | 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | 1-acyl-4-iodo-1H-pyrazoles (up to 95%) | Non-iodinated pyrazole can be a side product if dehydration occurs without iodination.[1] | The base is crucial to neutralize HCl formed during the reaction.[3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles via CAN-mediated Iodination[1][2]
-
Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in acetonitrile.
-
Add elemental iodine (I₂) (1.3 mmol) to the solution.
-
Slowly add a solution of ceric ammonium nitrate (CAN) (1.1 mmol) in the same solvent.
-
Reflux the reaction mixture overnight and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of 5-Iodo-1-aryl-3-CF₃-1H-pyrazoles[1][2]
-
Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.3 mmol) in hexanes.
-
Stir the mixture at -78 °C for 10 minutes to allow for the formation of the lithium pyrazolide.
-
Add a solution of elemental iodine (I₂) (1.4 mmol) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathways in iodopyrazole synthesis and common side products.
References
preventing dehalogenation of iodopyrazoles in cross-coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation during cross-coupling reactions with iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with iodopyrazoles?
A1: Dehalogenation, also known as hydrodehalogenation or deiodination, is a common side reaction in palladium-catalyzed cross-coupling reactions. In this process, the iodine substituent on the iodopyrazole is replaced by a hydrogen atom, leading to an undesired pyrazole byproduct.[1][2] This side reaction reduces the yield of the desired coupled product and complicates the purification process.[1] Due to the lower carbon-iodine (C-I) bond strength compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, iodopyrazoles exhibit higher reactivity, which also increases their propensity for dehalogenation.[3]
Q2: Which cross-coupling reactions are most prone to dehalogenation of iodopyrazoles?
A2: Dehalogenation can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] It is a particularly notable issue in Suzuki-Miyaura reactions, where studies have shown that bromo- and chloropyrazoles can be superior substrates to minimize this side reaction.[4][5]
Q3: What are the primary factors that influence the extent of dehalogenation?
A3: Several experimental parameters can significantly impact the competition between the desired cross-coupling and the undesired dehalogenation:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich ligands generally favor the desired reductive elimination over dehalogenation.[1][6]
-
Base: The strength and type of base used can have a substantial effect on the reaction outcome.[1][2]
-
Solvent: The solvent's polarity and its ability to act as a hydrogen source can influence the dehalogenation pathway.[1] Rigorously anhydrous conditions are recommended as water can be a source of hydrogen.[2]
-
Temperature: Elevated reaction temperatures can sometimes accelerate the rate of dehalogenation.[1]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
-
Symptoms: Low yield of the desired coupled product with a significant amount of the corresponding H-pyrazole byproduct observed by LC-MS or NMR.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Ligand | Use bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. These promote the desired C-C bond formation.[2] |
| Inappropriate Base | Screen different bases. Non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. For anhydrous bases, the addition of a small amount of water can sometimes be beneficial.[2] |
| Presence of a Hydrogen Source | Ensure strictly anhydrous and anaerobic conditions. Use dry, degassed solvents and reagents, and maintain an inert atmosphere (argon or nitrogen).[2] |
| High Reaction Temperature | Run the reaction at the lowest effective temperature to slow down the dehalogenation side reaction.[6] |
| Reactive Halogen | If possible, consider using the analogous 4-bromo- or 4-chloropyrazole, which are less prone to dehalogenation.[4][5] |
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
-
Symptoms: The primary byproduct is the H-pyrazole, with unreacted amine and starting iodopyrazole also present. Low conversion to the desired 4-aminopyrazole.[1]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Challenging Amine Substrate (with β-hydrogens) | For alkylamines with β-hydrogens, β-hydride elimination can be a competing pathway with Pd catalysts.[7][8] Consider switching to a copper-catalyzed Ullmann-type coupling, as CuI has been shown to be more effective for these substrates.[2][7] |
| Incorrect Ligand Choice | For palladium-catalyzed reactions, employ bulky biaryl phosphine ligands like XPhos or RuPhos, which are known to suppress dehalogenation and promote C-N bond formation.[1] |
| Base Selection | A strong, non-nucleophilic base is typically required. Good options include NaHMDS, LiHMDS, or KOtBu. The optimal base may need to be determined empirically for the specific amine.[1] |
Data Presentation
Table 1: Comparison of Halopyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) | Reference |
| Iodo | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 40-60 | 30-50 | [1],[2] |
| Bromo | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75-90 | <10 | [3] |
| Chloro | (NHC)Pd(allyl)Cl | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 70-85 | <5 | [4] |
Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halopyrazole | Amine Type | Catalyst System | Base | Yield (%) | Key Observation | Reference |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | KOtBu | ~70 | More effective than Pd-catalysis for amines with β-hydrogens.[3][7] | [3] |
| 4-Bromopyrazole | Amine without β-H | Pd(dba)₂ / tBuDavePhos | NaOtBu | Good | Preferred substrate for Pd-catalyzed amination with amines lacking β-hydrogens.[3][9] | [3] |
| 4-Iodopyrazole | Pyrrolidine | CuI / ligand | KOtBu | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[3] | [3] |
| 4-Bromopyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | 7 | Low yield, suggesting sensitivity to the amine structure in Pd-catalyzed systems.[3] | [3] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a general starting point and may require optimization for specific substrates.[1][10][11]
-
Reagent Preparation: To an oven-dried reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Reaction Setup: Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.[1]
-
Reaction Execution: Stir the reaction mixture at room temperature for 5 minutes, then heat to a moderate temperature (e.g., 80 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both the desired product and the deiodinated byproduct.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Protocol 2: Copper-Catalyzed Buchwald-Hartwig Amination with Alkylamines
This protocol is adapted for amines containing β-hydrogens where palladium catalysts may be less effective.[3][7]
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), CuI (10 mol%), a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%), and a base (e.g., KOtBu, 2.0 equiv.).[3][7]
-
Reaction Setup: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the alkylamine (1.2-1.5 equiv.) and an anhydrous solvent (e.g., DMF or toluene) via syringe.[7]
-
Reaction Execution: Seal the tube and heat the reaction mixture (e.g., 100-120 °C) for the specified time (e.g., 16 hours).[3][7]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sonogashira Reaction Efficiency with Iodopyrazoles
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve the efficiency of Sonogashira coupling reactions involving iodopyrazole substrates.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Issues
Q1: My Sonogashira reaction with an iodopyrazole substrate shows low to no product formation. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge that can originate from several factors. A systematic approach is recommended for troubleshooting:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.[1]
-
Solution: Consider using a pre-activated Pd(0) source or a modern, air-stable precatalyst (e.g., a palladacycle like XPhos Pd G2) that readily generates the active catalyst.[2][3] Ensure all solvents and reagents are rigorously degassed to prevent oxidation of the Pd(0) species.[2] The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[4]
-
-
Sub-optimal Reaction Conditions: The temperature may be too low, or the base and solvent system may be inappropriate for your specific substrates.
-
Solution: Gradually increase the reaction temperature; iodopyrazoles are highly reactive and often couple at room temperature, but some systems may require gentle heating (e.g., 40-80 °C).[5][6] Microwave irradiation can also be used for rapid, uniform heating and may significantly reduce reaction times.[1][2] Screen different bases and solvents, as their choice is critical. (See Tables 1 & 2).
-
-
Poor Reagent Quality: The purity and stability of your starting materials, catalysts, and reagents are paramount.
Q2: I am observing significant dehalogenation (deiodination) of my 4-iodopyrazole, resulting in the formation of the corresponding pyrazole byproduct. How can I minimize this?
A2: Dehalogenation is a common side reaction, particularly with electron-rich iodopyrazoles.[2] Several factors can be adjusted to mitigate this issue:
-
N-H Acidity (for N-unsubstituted pyrazoles): The acidic N-H proton can interfere with the catalytic cycle.
-
Base Selection: The strength and type of base can influence the rate of dehalogenation.
-
Ligand Choice: The ligand on the palladium center plays a crucial role.
-
Solution: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can accelerate the desired cross-coupling pathway, outcompeting dehalogenation.[8]
-
-
Temperature Control: Higher temperatures can sometimes increase the rate of deiodination.[8]
-
Solution: Attempt the reaction at the lowest effective temperature that still allows the desired coupling to proceed at a reasonable rate.[6]
-
Q3: How do I prevent the formation of alkyne homo-coupling (Glaser coupling) byproducts in my reaction?
A3: Alkyne homo-coupling is a primary side reaction, especially in copper-co-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[4][6]
-
Strict Anaerobic Conditions: Oxygen is a key promoter of oxidative homo-coupling.
-
Copper-Free Protocol: The copper(I) co-catalyst is directly involved in the Glaser coupling mechanism.
-
Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne can favor the cross-coupling pathway.
-
Solution: Add the terminal alkyne to the reaction mixture slowly using a syringe pump.[6]
-
Data Presentation: Optimizing Reaction Parameters
The selection of solvent and base is critical for reaction efficiency. The following tables summarize quantitative data from catalyst screening and optimization studies.
Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling Yield
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Dichloromethane (DCM) | <50 |
| 2 | Methanol (MeOH) | <50 |
| 3 | Tetrahydrofuran (THF) | 62 |
| 4 | 1,4-Dioxane | 74 |
| 5 | Acetonitrile (ACN) | 95 |
| 6 | Dimethylformamide (DMF) | 98 |
| 7 | Dimethyl sulfoxide (DMSO) | 100 |
Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl catalyst (5 mol %), DABCO base (1.0 mmol), in specified solvent at room temperature for 18 hours under argon. Yield determined by LC/MS.[3]
Table 2: Effect of Base on Copper-Free Sonogashira Coupling Yield in DMSO
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | DABCO | 100 |
| 2 | Triethylamine (Et₃N) | 80 |
| 3 | Diisopropylethylamine (DIPEA) | 89 |
| 4 | Diisopropylamine ((i-Pr)₂NH) | 100 |
| 5 | 2,2,6,6-Tetramethylpiperidine (TMP) | 100 |
| 6 | Morpholine | 28 |
| 7 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 29 |
Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl catalyst (5 mol %), in DMSO at room temperature for 18 hours under argon. Yield determined by LC/MS.[6]
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of an iodopyrazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[1][5]
-
Reaction Setup: To a flame-dried Schlenk flask, add the iodopyrazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and Copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., triethylamine, DMF, or THF). If not using triethylamine as the solvent, add it as a reagent (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If necessary, filter the mixture through a pad of celite to remove insoluble salts. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for iodopyrazoles from a room-temperature coupling procedure using a modern, air-stable palladium precatalyst.[3][6]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the iodopyrazole (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2-5 mol%), and the base (e.g., TMP or DABCO, 2.0 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add the terminal alkyne (1.5 equiv.) followed by anhydrous, degassed solvent (e.g., DMSO or ACN).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting residue by flash column chromatography.
Visualized Workflows and Logic Diagrams
Caption: General troubleshooting workflow for low or no product yield.
Caption: Decision tree for minimizing dehalogenation of iodopyrazoles.
Caption: Troubleshooting common Sonogashira coupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyrazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance for common issues related to palladium catalyst deactivation during pyrazole synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to synthesize an aryl-pyrazole is showing low yield and I suspect catalyst deactivation. What are the common signs of this?
A1: Low yields are a primary indicator of catalyst deactivation. Other common signs include:
-
Formation of Palladium Black: A fine black precipitate indicates the aggregation of palladium atoms into an inactive bulk state. This is often observed when the catalyst is unstable under the reaction conditions.[1]
-
Reaction Stalling: The reaction proceeds initially but stops before completion, even with extended reaction times.
-
Inconsistent Results: Difficulty in reproducing yields between batches can point to variations in catalyst activity or the presence of varying levels of impurities.
-
Formation of Byproducts: An increase in byproducts from side reactions, such as homocoupling of the boronic acid or dehalogenation of the aryl halide, can suggest the desired catalytic cycle is being inhibited.
Q2: What are the most likely causes of palladium catalyst deactivation in pyrazole reactions?
A2: Several factors can contribute to the deactivation of palladium catalysts in the presence of pyrazoles:
-
High Reaction Temperatures: Elevated temperatures (>100 °C) can accelerate the decomposition of the catalyst, leading to the formation of inactive palladium black.[1]
-
Coordination of Pyrazole to the Palladium Center: The nitrogen atoms in the pyrazole ring can act as ligands and coordinate to the palladium catalyst. This can sometimes lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst.[2]
-
Presence of Impurities (Poisons): Contaminants in reagents, solvents, or starting materials can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, halides, and other nitrogen-containing heterocycles.[3][4]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation, which can reduce their effectiveness in stabilizing the active palladium species.
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact catalyst stability and activity.
Q3: Can the pyrazole substrate itself act as a poison to the palladium catalyst?
A3: Yes, under certain conditions, pyrazoles can contribute to catalyst deactivation. The lone pair of electrons on the pyrazole nitrogen atoms can coordinate to the palladium center. While pyrazole-based ligands are intentionally used to stabilize palladium catalysts in some applications, the uncontrolled coordination of the pyrazole substrate or product can potentially lead to the formation of catalytically inactive or less active species.[2] The extent of this inhibition can depend on the concentration of the pyrazole and the specific reaction conditions.
Q4: I am observing significant palladium black formation in my Heck reaction with a pyrazole substrate. What steps can I take to minimize this?
A4: The formation of palladium black is a common deactivation pathway. To mitigate this, consider the following:
-
Lower the Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of catalyst decomposition.[1]
-
Use Stabilizing Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can help stabilize the active palladium species and prevent aggregation.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to better results by minimizing aggregation phenomena.
-
Ensure an Inert Atmosphere: Oxygen can promote the oxidation and subsequent decomposition of the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
Q5: Are there any general strategies to reactivate a palladium catalyst that has been deactivated in a pyrazole reaction?
A5: Reactivation of a heterogeneous palladium catalyst (e.g., Pd on carbon) may be possible, although its effectiveness depends on the deactivation mechanism.
-
For Deactivation by Pd(0) Agglomeration: The catalyst can sometimes be redispersed by treatment with a strong oxidizing agent to convert the inactive Pd(0) back to an active Pd(II) species, followed by reduction.
-
For Poisoning: If the poison is a strongly adsorbed species, it may be removed by washing the catalyst with an appropriate solvent or a dilute acid or base solution. For certain poisons like sulfur, thermal treatment can sometimes regenerate the catalyst.[3] A general procedure involves separating the spent catalyst, washing it thoroughly, and then treating it with a reactivating agent.[5]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling of Pyrazoles
This guide provides a step-by-step approach to troubleshooting low yields in Suzuki-Miyaura reactions involving pyrazole substrates, with a focus on identifying and addressing catalyst deactivation.
Problem: Consistently low yield (<50%) in the Suzuki-Miyaura coupling of a halopyrazole with a boronic acid.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective palladium-catalyzed arylation of 4-chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing alkyne homocoupling in Sonogashira reactions
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during Sonogashira cross-coupling reactions, with a specific focus on preventing the undesired homocoupling of terminal alkynes (Glaser or Hay coupling).
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling in the context of the Sonogashira reaction, and why is it a problem?
A1: Alkyne homocoupling, also known as Glaser coupling, is a prevalent side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetrical 1,3-diyne dimer.[1][2] This side reaction is undesirable because it consumes the alkyne starting material, which can often be expensive or synthetically complex, thereby reducing the yield of the intended cross-coupled product.[2][3] Furthermore, the formation of the homocoupled byproduct complicates the purification of the desired product.[2]
Q2: What are the primary causes of alkyne homocoupling?
A2: The two main culprits responsible for promoting alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][4] While the copper(I) co-catalyst is added to enhance the reactivity and allow for milder reaction conditions, it also catalyzes this unwanted homocoupling side reaction.[1][5][6]
Q3: How can I effectively minimize or prevent alkyne homocoupling in my Sonogashira reaction?
A3: Several strategies can be employed to significantly reduce or eliminate alkyne homocoupling:
-
Implement Rigorous Anaerobic Conditions: The most critical step, especially when using a copper co-catalyst, is to meticulously exclude oxygen from the reaction.[2][4] This can be achieved by using Schlenk techniques or a glovebox and by thoroughly degassing all solvents and liquid reagents.[1][4]
-
Utilize Copper-Free Protocols: A highly effective method to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[1][2][5] These protocols eliminate the primary pathway for homocoupling, though they may require more active palladium catalysts, specific ligands, or higher reaction temperatures.[4][7]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, phosphine ligand, base, and solvent system can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.[1]
-
Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[1][8]
-
Use of a Diluted Hydrogen Atmosphere: An atmosphere of hydrogen gas diluted with an inert gas like nitrogen or argon has been shown to reduce the homocoupling side product to as low as 2%.[3][9] The hydrogen is thought to reduce residual oxygen in the reaction mixture.[3]
Q4: I'm performing a copper-free reaction but still observing homocoupling. What could be the cause?
A4: Even without the intentional addition of a copper co-catalyst, homocoupling can still occur. This may be due to trace amounts of copper impurities present in the reagents or on the surface of the glassware, which can be sufficient to catalyze the Glaser coupling.[4] To mitigate this, it is recommended to use high-purity reagents and consider acid-washing the glassware to remove any trace metals.[4] In some cases, a palladium-mediated homocoupling can also occur, although this is generally less significant than the copper-catalyzed pathway.[4]
Q5: How do the choices of ligand, base, and solvent affect homocoupling?
A5: The ligand, base, and solvent play crucial roles in the Sonogashira reaction and can influence the extent of homocoupling.
-
Ligands: The choice of phosphine ligand on the palladium catalyst is important. Bulky and electron-rich phosphine ligands can often promote the desired cross-coupling over homocoupling.[1] However, the optimal ligand is often dependent on the specific substrates, and screening different ligands may be necessary.[1]
-
Bases: The base is essential for deprotonating the terminal alkyne. Secondary amines such as piperidine or diisopropylamine can sometimes be more effective at minimizing homocoupling compared to tertiary amines like triethylamine.[2] The choice of base can influence the overall reaction kinetics, and if the cross-coupling is slow, it provides more opportunity for the alkyne to homocouple.[4]
-
Solvents: The solvent can affect the solubility of the reactants and catalysts, which in turn can influence reaction rates. Solvents must be anhydrous and thoroughly degassed.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Alkyne Homocoupling
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon, Nitrogen), Diluted H₂/N₂ | Presence of Air (Oxygen) | Oxygen promotes the oxidative dimerization of copper acetylides (Glaser coupling).[2][3][4] |
| Co-Catalyst | Copper-Free | High Copper(I) loading | Copper(I) salts are the primary catalysts for the Glaser homocoupling side reaction.[4][5] |
| Alkyne Addition | Slow, dropwise addition | Rapid, single-portion addition | Slow addition keeps the instantaneous concentration of the alkyne low, reducing the rate of the bimolecular homocoupling.[1] |
| Temperature | Optimized for cross-coupling | Excessively high temperatures | High temperatures can sometimes favor the homocoupling pathway, especially if the cross-coupling is sluggish.[4] |
| Substrate Reactivity | Highly reactive aryl/vinyl halide | Unreactive aryl/vinyl halide | If the cross-coupling rate is slow due to an unreactive halide, the alkyne has more time to undergo homocoupling.[4][8] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by completely avoiding the use of a copper co-catalyst.
-
Reagent Preparation: Ensure all solvents (e.g., toluene, DMF) are anhydrous and thoroughly degassed by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. All solid reagents (aryl halide, palladium catalyst, ligand, base) should be of high purity and dried.
-
Reaction Setup: In a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL) under a positive pressure of argon.
-
Reaction Execution: Stir the mixture, and then add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or GC/MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Protocol 2: Sonogashira Coupling Under Rigorous Anaerobic (Oxygen-Free) Conditions
This protocol details the steps to minimize homocoupling in copper-catalyzed reactions by rigorously excluding oxygen.
-
Glassware and Reagent Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under a positive pressure of argon or nitrogen. Solvents must be thoroughly degassed using at least three freeze-pump-thaw cycles.[1] All solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Using Schlenk technique, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%) to a Schlenk flask.
-
Addition of Solvent and Base: Add the degassed solvent (e.g., THF, 5 mL) and the degassed base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.
-
Reaction Execution: Stir the resulting mixture. Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe over a period of time. Maintain a positive pressure of inert gas throughout the reaction. Heat the reaction as required and monitor its progress.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2]
Visualizations
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selecting the Optimal Base for Pyrazole Suzuki Coupling
For Researchers, Scientists, and Drug development Professionals
This guide provides detailed information to help you select the optimal base for your pyrazole Suzuki coupling reactions. It includes frequently asked questions (FAQs), troubleshooting guides for common issues like low yields and side reactions, and comparative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a pyrazole Suzuki coupling reaction?
The base in a Suzuki-Miyaura coupling is not merely a proton scavenger; it plays a multifaceted and critical role in the catalytic cycle. Its primary functions are:
-
Activation of the Boronic Acid: The base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex. This increased nucleophilicity is essential for the subsequent transmetalation step.[1]
-
Facilitation of Transmetalation: There are two widely accepted pathways for this activation. In the "Boronate Pathway," the base reacts with the boronic acid first. In the "Hydroxide Pathway," the base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide species, which then reacts with the neutral boronic acid.[1] The operative pathway can depend on the specific reactants, base, and solvent used.
-
Regeneration of the Catalyst: The base is also involved in the steps that ultimately regenerate the active Pd(0) catalyst, allowing the cycle to continue.
dot
References
Technical Support Center: Overcoming Purification Challenges with Pyrazole Products
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of pyrazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrazoles? A1: The most frequently employed methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For pyrazoles that are liquids at room temperature, distillation is also a viable option.[1] Acid-base extraction can be effective for separating the basic pyrazole products from non-basic impurities.[2]
Q2: What are the typical byproducts or impurities I might encounter in my crude pyrazole product? A2: Common impurities include regioisomers (especially when using unsymmetrical starting materials), unreacted 1,3-dicarbonyl compounds or hydrazines, and colored impurities from side reactions or the decomposition of reagents like phenylhydrazine.[2][3][4] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[2]
Q3: How can I identify the impurities present in my reaction mixture? A3: A combination of chromatographic and spectroscopic techniques is essential. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in your mixture.[2] For detailed structural identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[2][5]
Q4: My pyrazole is basic and seems to stick to the silica gel column. What can I do? A4: Basic compounds can interact strongly with the acidic surface of standard silica gel, leading to poor recovery and streaking. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent.[6][7] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be an effective solution.[7][8]
Q5: Can recrystallization be used to separate regioisomers? A5: Yes, if the regioisomers have significantly different solubilities in a specific solvent system, fractional recrystallization can be an effective separation method.[9] This process may require multiple recrystallization steps to achieve high isomeric purity.[9]
Troubleshooting Guide
Recrystallization Issues
Q: My pyrazole product is "oiling out" instead of crystallizing. What's happening and how can I fix it? A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[9]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" (dissolving) solvent to the hot solution to lower the saturation point, which can allow crystals to form at a temperature below the compound's melting point.[9]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container or a dewar can promote gradual cooling, which favors crystal formation over oiling.[9]
-
Change Solvent System: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[9]
-
Use a Seed Crystal: If you have a small amount of the pure solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[9]
-
Q: The yield from my recrystallization is very low. How can I improve it? A: Low yield is often due to the product having high solubility in the cold solvent or using too much solvent.
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor after cooling.[9]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation, assuming the solubility is significantly lower at that temperature.
-
Solvent Selection: Choose a solvent that dissolves the pyrazole when hot but in which the pyrazole is poorly soluble when cold.[9]
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtering the crystals) and cool it again to obtain a second crop of crystals.[6]
-
Q: How do I remove colored impurities from my pyrazole product? A: Colored impurities are a common issue, often arising from side reactions.[2]
-
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs many colored impurities. Use it sparingly, as it can also adsorb your desired product, potentially reducing the yield.[1][9]
-
Recrystallization: Often, the colored impurities are present in small amounts and will remain in the mother liquor during recrystallization.[2]
-
Acid-Base Extraction: If the impurities are not basic, an acid-base extraction can effectively remove them by sequestering the basic pyrazole product into an aqueous acidic layer.[2]
-
Column Chromatography Issues
Q: I'm seeing poor separation between my desired pyrazole and an impurity on the column. What should I do? A: Poor separation usually means the chosen mobile phase lacks the necessary selectivity.
-
Solutions:
-
Re-optimize the Mobile Phase: Use TLC to experiment with different solvent combinations. A common system is a hexane/ethyl acetate gradient.[1][10] Sometimes, changing one of the solvents (e.g., substituting ethyl acetate with acetone) can improve selectivity.[6]
-
Check Column Loading: Do not overload the column. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[6]
-
Ensure Proper Packing: A well-packed column without air bubbles or channels is crucial for good separation.[6]
-
Data Presentation
Table 1: Common Solvents & Systems for Pyrazole Recrystallization
| Solvent / Solvent System | Type | Polarity | Common Use | Cite |
| Ethanol / Water | Mixed Protic | High | Effective for many polar pyrazole derivatives.[7][9] | |
| Methanol | Protic | High | A good general-purpose solvent for many pyrazoles.[7][9] | |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization.[9] | |
| Ethyl Acetate | Aprotic | Medium | Used for compounds of intermediate polarity.[7][9] | |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Excellent for less polar pyrazoles, allowing for fine-tuning of polarity.[9] | |
| Cyclohexane | Non-polar | Low | Suitable for non-polar pyrazole derivatives.[9] |
Table 2: Troubleshooting Common Pyrazole Synthesis Byproducts
| Impurity/Issue | Typical Cause | Recommended Purification Strategy | Cite |
| Regioisomers | Use of unsymmetrical 1,3-dicarbonyls or hydrazines. | Careful column chromatography with optimized eluent; Fractional recrystallization if solubilities differ. | [2] |
| Colored Byproducts | Decomposition or oxidation of hydrazine starting materials. | Recrystallization with activated charcoal; Acid-base extraction to separate from non-basic impurities. | [1][2] |
| Unreacted Hydrazine | Incomplete reaction; incorrect stoichiometry. | Workup with an acidic wash (e.g., dilute HCl) to form a water-soluble salt of the hydrazine. | [2] |
| Unreacted 1,3-Dicarbonyl | Incomplete reaction. | Can often be removed by column chromatography. | [2] |
Mandatory Visualization
Caption: General workflow for purification of a crude pyrazole product.
Caption: Troubleshooting decision tree for when a product "oils out".
Caption: Logical workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization This method is ideal when a single solvent is found that dissolves the pyrazole compound well at high temperatures but poorly at low temperatures.[9]
-
Dissolution: Place the crude, solid pyrazole product into an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the solid completely dissolves at the solvent's boiling point. It is critical to use the minimum amount of solvent necessary.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6] Dry the crystals completely, either air-drying on the filter paper or in a desiccator.[9]
Protocol 2: Mixed-Solvent Recrystallization This technique is useful when no single solvent is ideal. It uses a pair of miscible solvents: one in which the pyrazole is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").[9]
-
Dissolution: Dissolve the crude pyrazole product in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).[9]
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid).[7][9] This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.
Protocol 3: Silica Gel Column Chromatography This is a powerful method for separating compounds based on their differing polarities and affinities for the stationary phase.[1]
-
TLC Analysis: First, determine an appropriate eluent (solvent system) using TLC. Test various ratios of a non-polar and a more polar solvent (e.g., hexane and ethyl acetate). Aim for a system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica bed. Ensure no air bubbles are trapped.[1][6]
-
Sample Loading: Dissolve the crude pyrazole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent according to your TLC analysis (e.g., increasing the percentage of ethyl acetate in hexane).[6]
-
Analysis and Collection: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 4: Acid-Base Extraction This method leverages the basicity of the pyrazole nitrogen to separate it from neutral or acidic impurities.[2]
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of an aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer, while neutral impurities remain in the organic layer.[2]
-
Separation: Drain the lower (aqueous) layer into a clean flask. The organic layer containing impurities can be discarded or washed again with fresh acid solution to ensure complete extraction.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The neutral pyrazole will precipitate out if it is a solid or form an organic layer if it is a liquid.
-
Isolation: If the purified pyrazole precipitates, collect it by vacuum filtration. If it separates as an oil, extract it back into a fresh portion of an organic solvent, dry the organic layer (e.g., with anhydrous MgSO₄), and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
long-term storage and stability of 5-iodo-1-methyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of 5-iodo-1-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry, and well-ventilated place.[1] For extended storage, refrigeration at 2-8°C is recommended.[2][3]
Q2: My solid this compound has changed color to yellow/brown. Is it still usable?
Discoloration, particularly turning yellow or brown, is a common indicator of degradation for iodinated compounds.[4] This is often due to the liberation of elemental iodine, which can be triggered by exposure to light or heat.[4] While slight discoloration may not significantly impact purity for some applications, it is advisable to re-analyze the material's purity (e.g., by NMR or LC-MS) before use in sensitive experiments. For applications requiring high purity, using fresh, un-discolored material is recommended.
Q3: In which common laboratory solvents is this compound likely to be most stable?
While specific stability data for this compound is limited, predictions based on the general stability of aryl iodides and related pyrazole compounds can provide guidance.[4] Stability is generally higher in aprotic, non-polar solvents and lower in protic solvents.[4] Purity of the solvent is a critical factor.[4]
Q4: What are the known chemical incompatibilities for this compound?
This compound is known to be incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided.
Q5: Is this compound sensitive to light?
Yes. Aryl iodides can be light-sensitive. Exposure to UV or ambient light can potentially cause the cleavage of the carbon-iodine bond, leading to degradation.[4] It is crucial to store the compound and any solutions containing it in amber vials or containers wrapped in aluminum foil to protect them from light.[4]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Discoloration of Solutions
-
Problem: A solution of this compound has turned yellow or brown over time.
-
Probable Cause: This indicates degradation, likely through de-iodination, which is the cleavage of the carbon-iodine bond to release elemental iodine (I₂).[4] This process can be accelerated by:
-
Light Exposure: The C-I bond is susceptible to cleavage upon exposure to UV or ambient light.[4]
-
Thermal Stress: Elevated temperatures increase the rate of degradation.[4]
-
Solvent Effects: Protic solvents (like methanol or water) or solvents containing impurities (like peroxides) can facilitate degradation.[4]
-
-
Troubleshooting Steps:
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil.[4]
-
Control Temperature: Avoid unnecessary heating. If experiments require elevated temperatures, consider performing a preliminary thermal stability study.[4]
-
Use High-Purity Solvents: Ensure solvents are of high purity, anhydrous, and free from peroxides or other reactive impurities.[4]
-
Use an Inert Atmosphere: For sensitive applications or long-term storage in solution, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[4]
-
Issue 2: Loss of Compound or Appearance of Impurity Peaks in Analysis (LC-MS, GC-MS, NMR)
-
Problem: Analytical data shows a decrease in the concentration of this compound over time, with the appearance of new, unidentified peaks.
-
Probable Cause: This is likely due to chemical degradation. Besides de-iodination, other potential degradation pathways include:
-
Hydrolysis: The pyrazole ring is generally stable, but certain conditions could lead to hydrolysis. Buffering aqueous or protic solutions to a neutral pH can help minimize this.[4]
-
Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, which may be initiated by dissolved oxygen or peroxides in the solvent.[4]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for compound degradation.
Issue 3: Precipitation from Solution
-
Problem: The compound precipitates out of the solution during the experiment or storage.
-
Probable Cause: This may not be a stability issue but could be related to solubility limits at the experimental temperature. However, it is also possible that a degradation product is less soluble than the parent compound.[4]
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of this compound in your chosen solvent at the relevant temperature.[4]
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR, MS, or melting point) to confirm if it is the original compound or a degradation product.[4]
-
Consider Co-solvents: If solubility is the primary issue, using a co-solvent system may improve solubility.[4]
-
Control Temperature: Ensure the solution temperature is maintained within a range where the compound remains soluble.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34091-51-5 | [2] |
| Molecular Formula | C₄H₅IN₂ | [2] |
| Molecular Weight | 208.00 g/mol | [2] |
| Appearance | White to yellow or beige to brown powder/solid | [2][3] |
| Melting Point | 76-81 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Predicted Solvent Stability for Iodinated Pyrazoles
| Stability Level | Solvent Type | Examples | Considerations |
| High | Aprotic, Non-polar | Hexane, Toluene, Dichloromethane | Good for short-term storage and experiments. Ensure high purity.[4] |
| Moderate | Aprotic, Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Purity is crucial. Long-term stability should be evaluated.[4] |
| Lower | Protic | Methanol, Ethanol, Water | May facilitate de-iodination or solvolysis. Stability should be experimentally determined.[4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via LC-MS
This protocol provides a general method to quantify the stability of this compound in a chosen solvent over time.
Objective: To determine the degradation profile of the compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent of choice
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
UPLC-MS/MS system
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).[4]
-
Sample Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for your LC-MS instrument (e.g., 1 µg/mL).[4]
-
Aliquotting: Dispense the final solution into multiple amber HPLC vials, filling them to minimize headspace, and seal them tightly.[4]
-
Time-Point Analysis:
-
Immediately analyze the "time zero" (T₀) sample to determine the initial peak area corresponding to the compound.[4]
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, protected from light; 40°C, protected from light; room temperature, ambient light).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial and analyze it by LC-MS under the same conditions as the T₀ sample.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point.[4]
-
Calculate the percentage of the compound remaining at each time point relative to the T₀ sample.[4]
-
Plot the percentage remaining versus time to visualize the degradation profile. If significant degradation is observed, the data can be used to calculate the degradation rate and half-life (t₁/₂) of the compound.[4]
-
Caption: Workflow for assessing compound stability.
Application Context: Role in Synthesis
This compound is not typically an active pharmaceutical ingredient itself but serves as a versatile synthetic intermediate or building block.[5] Its primary utility comes from the presence of the iodine atom, which provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.[6]
This allows for the synthesis of more complex molecules with potential biological activity.[5] The pyrazole core is a "privileged scaffold" found in many biologically active compounds.[6] Therefore, the "signaling pathway" impacted is that of the final, complex molecule synthesized using this compound, not the intermediate itself.
Caption: Role as a synthetic building block.
References
- 1. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Temperature for Efficient Pyrazole Coupling
Welcome to the technical support center for pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in pyrazole coupling reactions?
Temperature is arguably one of the most influential variables in transition-metal-catalyzed coupling reactions. It directly governs the reaction kinetics, influencing the rate of every step in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). More importantly, temperature dictates the competition between the desired productive cycle and off-cycle, unproductive pathways like catalyst deactivation or side product formation.[1][2] An optimal thermal profile ensures that the rate-limiting step is overcome without providing enough energy to activate undesired pathways, leading to higher yields, cleaner reaction profiles, and better reproducibility.
Q2: What is a typical temperature range for common pyrazole coupling reactions?
While the optimal temperature is highly substrate- and catalyst-dependent, general ranges provide a good starting point for optimization.
| Coupling Reaction | Typical Temperature Range (Conventional Heating) | Notes |
| Buchwald-Hartwig Amination | 80 °C - 110 °C | Often requires elevated temperatures, though modern precatalysts can sometimes enable reactions at lower temperatures.[3][4][5] |
| Suzuki-Miyaura Coupling | 60 °C - 100 °C | Highly dependent on the reactivity of the aryl halide. Aryl iodides may react at lower temperatures, while chlorides often require more thermal energy.[1][6] |
| Sonogashira Coupling | Room Temp. - 80 °C | Many reactions proceed at room temperature, but less reactive halides may necessitate heating.[7] |
| Ullmann Coupling | 100 °C - 200 °C (Traditional) 40 °C - 130 °C (Modern) | Traditional Ullmann reactions are known for harsh conditions. Modern ligand-assisted protocols have significantly lowered the required temperature.[6][8] |
It's crucial to note that microwave-assisted synthesis can often accelerate these reactions at similar or even higher controlled temperatures but for significantly shorter durations.[9][10][11]
Q3: How does temperature specifically impact reaction yield and selectivity?
Temperature has a multifaceted impact:
-
Yield: Initially, increasing temperature generally increases the reaction rate and, therefore, the yield within a given time. However, every catalyst system has a thermal stability limit. Exceeding this temperature can lead to rapid catalyst decomposition, precipitating as palladium black and causing the reaction to stall, ultimately lowering the yield.[1][12] An optimal temperature maximizes the rate of the productive catalytic cycle over the rate of deactivation.
-
Regioselectivity: In the synthesis of substituted pyrazoles, temperature can be a tool to control which regioisomer is formed.[13][14] Some reactions can be tuned to favor one isomer at a lower temperature and another at a higher temperature, often due to differences in the activation energies for the competing cyclization pathways.
-
Chemoselectivity: Temperature influences the rate of side reactions. For instance, hydrodehalogenation of the starting material or homocoupling of coupling partners often become more prominent at elevated temperatures.[6][7]
Q4: When should I consider microwave irradiation over conventional oil bath heating?
Microwave-assisted synthesis offers several advantages for temperature management in pyrazole coupling:[15][16]
-
Rapid & Uniform Heating: Microwaves directly heat the polar solvent and reactants, leading to a rapid and uniform temperature increase throughout the reaction volume. This avoids hotspots common with conventional heating and can lead to cleaner reactions.[10][17]
-
Shorter Reaction Times: Due to the efficient heating, reaction times can be dramatically reduced from hours to minutes.[9][11]
-
Enhanced Control: Modern microwave reactors allow for precise temperature control, which is crucial for reactions with a narrow optimal temperature window.[15]
-
Accessing Higher Temperatures: Solvents can be superheated well above their atmospheric boiling points in sealed microwave vessels, allowing reactions to be performed at temperatures difficult to achieve conventionally.
Consider switching to microwave heating when you need to rapidly screen conditions, when conventional heating leads to decomposition over long reaction times, or when you need to access higher temperatures to drive a sluggish reaction to completion.[6][18]
Troubleshooting Guide: Temperature-Related Issues
Problem: Low or No Conversion
Q: My pyrazole coupling isn't working. The starting materials are unreacted after several hours. Could the temperature be too low?
A: Yes, this is a very common issue. The oxidative addition of the (hetero)aryl halide to the palladium(0) center is often the rate-limiting step of the catalytic cycle and typically has a significant activation energy barrier.
Causality & Solution: If the reaction temperature is too low, the catalyst may not have sufficient thermal energy to overcome this barrier.[6]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. For a reaction stalled at 80 °C, try running it at 100 °C or 110 °C. Monitor the reaction by TLC or LC-MS to check for product formation.
-
Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your solvent (e.g., THF), switch to a higher-boiling alternative like dioxane, toluene, or DMF to access higher temperatures.
-
Consider Microwave Heating: To quickly and efficiently screen higher temperatures, microwave irradiation is an excellent tool. A reaction that is sluggish after 12 hours at 100 °C with conventional heating might reach completion in 15-30 minutes at 120-140 °C in a microwave reactor.[6][9]
Problem: Catalyst Decomposition (Palladium Black)
Q: My reaction mixture is turning black, and I'm seeing a precipitate. Is the temperature too high?
A: The formation of palladium black is a classic indicator of catalyst decomposition and is frequently caused by excessive heat.[1] While some reactions require high temperatures, there is a threshold beyond which the catalyst degrades faster than it can facilitate the coupling.
Causality & Solution: At elevated temperatures, catalyst species can aggregate, or ligands can dissociate, leading to the formation of inactive, insoluble palladium(0) particles.[1][2] The nitrogen atoms of the pyrazole ring itself can sometimes coordinate too strongly to the palladium center at high temperatures, leading to inactive complexes.[2]
-
Reduce the Temperature: This is the most direct solution. If you observe decomposition at 110 °C, try running the reaction at 90-100 °C for a longer period. The goal is to find a temperature that is high enough for efficient catalysis but low enough to maintain catalyst stability.
-
Evaluate Ligand Choice: Some phosphine ligands offer greater thermal stability to the palladium center. If decomposition persists, consider screening more robust ligands, such as bulky biarylphosphine ligands, which are designed to resist degradation at higher temperatures.
-
Use a Modern Precatalyst: Buchwald precatalysts (e.g., G3 or G4) are often more thermally robust and generate the active L-Pd(0) species more cleanly than traditional sources like Pd(OAc)₂, potentially widening the optimal temperature window.[3]
Problem: Significant Side Product Formation
Q: I'm getting a good conversion of my starting material, but the main product is contaminated with a significant amount of dehalogenated pyrazole. How can temperature help?
A: Dehalogenation is a common side reaction, especially with electron-rich or N-unsubstituted pyrazoles, and its rate can be temperature-dependent.
Causality & Solution: Hydrodehalogenation can be promoted by strong bases and higher temperatures. While a certain amount of heat is needed for the desired coupling, excessive heat can accelerate this undesired pathway.
-
Lower the Reaction Temperature: Try reducing the temperature by 10-20 °C. This can slow the rate of dehalogenation more significantly than the rate of the desired cross-coupling.
-
Optimize the Base: In conjunction with lowering the temperature, consider switching to a milder base. For example, if you are using a strong base like NaOtBu, screening a weaker base like Cs₂CO₃ or K₃PO₄ at a slightly lower temperature can often suppress dehalogenation.[3][6]
Q: My reaction is plagued by homocoupling of my alkyne (Sonogashira) or boronic acid (Suzuki). Can temperature adjustments minimize this?
A: Yes, temperature control, as part of a broader optimization strategy, can help. Homocoupling is often exacerbated by factors that are more prevalent at higher temperatures, such as the presence of oxygen or catalyst degradation.
Causality & Solution: While not solely a temperature issue (rigorous degassing is paramount), high temperatures can accelerate the oxidative pathways that lead to homocoupling.[7]
-
Run at the Lowest Effective Temperature: For Sonogashira couplings, many substrates will react efficiently at room temperature. Avoid heating unless necessary. For Suzuki reactions, find the minimum temperature required for efficient cross-coupling.
-
Ensure Rigorous Inert Conditions: This is critical. High temperatures can increase the rate of reaction with any trace oxygen present in the system. Ensure your solvents and vessel are thoroughly degassed.
-
Consider Copper-Free Conditions: In Sonogashira reactions, the copper co-catalyst is often a major contributor to alkyne homocoupling. Switching to a copper-free protocol may allow for successful coupling at a lower temperature without this competing side reaction.[7]
Visualizing the Temperature Effect
The relationship between temperature and reaction outcomes can be visualized as a balance between desired kinetics and undesired degradation pathways.
Caption: The effect of temperature on pyrazole coupling outcomes.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol outlines a systematic approach to identifying the optimal reaction temperature for a novel pyrazole coupling reaction.
-
Setup: In parallel reaction vials or a multi-well reaction block, add the pyrazole substrate (1.0 eq), coupling partner (1.2-1.5 eq), palladium precatalyst (1-5 mol%), and ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vials, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the base (1.5-2.0 eq).
-
Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C). Ensure consistent stirring for all reactions.
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS and TLC to determine conversion and identify the formation of byproducts.
-
Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate and clean product formation.
Troubleshooting Workflow: A Logical Approach
When a reaction fails, a systematic approach is key. The following flowchart provides a logical path for troubleshooting temperature-related issues.
Caption: A logical guide for troubleshooting common coupling reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. BJOC - Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Influence of Solvent on Iodopyrazole Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and understanding the role of solvents in the kinetics of iodopyrazole synthesis. The following question-and-answer format directly addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the yield and reaction rate of pyrazole iodination?
A: The solvent plays a critical role in pyrazole iodination by influencing reagent solubility, stabilizing intermediates and transition states, and in some cases, participating in the reaction mechanism. The polarity of the solvent is a key factor; for instance, the polarization of molecular iodine (I₂) is facilitated by polar solvents, which can enhance the electrophilicity of the iodine and accelerate the reaction.[1] Commonly used solvents include acetonitrile, water, dichloromethane, and tetrahydrofuran (THF), with the optimal choice being highly dependent on the specific iodinating agent and pyrazole substrate.[2][3][4] For example, a "green" and practical method utilizes water as the solvent with hydrogen peroxide as an oxidant.[2][5]
Q2: I'm observing low to no conversion in my pyrazole iodination. What are the potential solvent-related causes?
A: Low conversion can stem from several factors related to the solvent. Firstly, ensure your pyrazole starting material is sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and slow reaction kinetics. Secondly, for less reactive pyrazoles (e.g., those with electron-withdrawing groups), a less polar solvent may not sufficiently promote the formation of the active electrophilic iodine species. In such cases, switching to a more polar solvent or using a stronger iodinating system may be necessary.[3]
Q3: My reaction is producing a complex mixture of products, including di- or tri-iodinated pyrazoles. How can the solvent help control selectivity?
A: While selectivity is often controlled by the stoichiometry of the iodinating agent and the inherent reactivity of the pyrazole, the solvent can play a modulating role. Highly polar solvents can sometimes accelerate the reaction to a degree that over-iodination becomes more probable, especially with highly activated pyrazole rings.[4] In such instances, a less polar solvent might slow the reaction down, allowing for better control. Additionally, the choice of solvent can influence the regioselectivity (e.g., C4 vs. C5 iodination) by differentially solvating the intermediates leading to different products.[4]
Q4: Can the solvent degrade my iodopyrazole product?
A: Yes, the stability of the resulting iodopyrazole can be solvent-dependent. Protic solvents, such as methanol or water, may facilitate de-iodination over time, particularly when heated or exposed to light.[6] For storage and subsequent reactions, aprotic solvents are generally preferred. It is crucial to use pure, dry solvents, as impurities can also contribute to product degradation.[6]
Troubleshooting Guides
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| Low Yield | Poor solubility of the pyrazole starting material. | Select a solvent in which the pyrazole is more soluble. Gentle heating may also improve solubility and reaction rate. |
| Insufficient polarity to activate the iodinating agent. | Switch to a more polar solvent (e.g., from THF to acetonitrile) to better stabilize the transition state. | |
| Formation of Side Products (e.g., over-iodination) | The reaction is proceeding too quickly in a highly polar solvent. | Consider a less polar solvent to moderate the reaction rate. |
| The solvent is promoting side reactions with other functional groups. | Choose a more inert solvent. For example, if your substrate has acid-sensitive groups, avoid acidic solvents. | |
| Product Degradation | The iodopyrazole is unstable in the reaction or work-up solvent. | Use aprotic solvents for the reaction and purification if possible. Minimize exposure to light and heat.[6] |
| The solvent contains impurities that are reacting with the product. | Use high-purity, dry solvents. Degassing the solvent can also be beneficial to remove dissolved oxygen.[6] |
Quantitative Data on Reaction Kinetics
The following table summarizes kinetic data for the iodination of pyrazole in an aqueous medium, demonstrating the influence of temperature on the specific reaction rate constant.
| Temperature (K) | Specific Reaction Rate Constant (k, M⁻¹s⁻¹) |
| 293.15 | 9.43[1] |
| 298.35 | 15.22[1] |
| 303.15 | 23.09[1] |
| 308.55 | 28.54[1] |
| 313.75 | 41.84[1] |
This data is for the iodination of pyrazole with molecular iodine in an aqueous medium and was determined using hydrodynamic voltammetry.[1] The increase in the rate constant with temperature is consistent with the Arrhenius equation and indicates a higher reaction rate at elevated temperatures. The negative entropy of activation (ΔS*) reported in the study suggests an associative mechanism with the formation of a single activated complex.[1]
Experimental Protocols
Below are detailed methodologies for key iodopyrazole synthesis experiments, highlighting the role of the solvent.
Method 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN) in Acetonitrile
This method is effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[2][3][7]
Materials:
-
1-Aryl-3-trifluoromethylpyrazole
-
Elemental iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add elemental iodine (1.3 mmol) and ceric ammonium nitrate (1.1 mmol) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench excess iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: "Green" Iodination using Iodine and Hydrogen Peroxide in Water
This protocol offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.[2][5]
Materials:
-
Pyrazole derivative
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
Procedure:
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours.
-
Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent.
Visualizing Reaction Workflows
Experimental Workflow for Iodopyrazole Synthesis
Caption: A generalized experimental workflow for the synthesis and purification of iodopyrazoles.
Logical Relationship of Solvent Properties to Reaction Kinetics
Caption: The influence of key solvent properties on the kinetics and outcome of iodopyrazole synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
detailed workup procedure for 5-iodo-1-methyl-1H-pyrazole reactions
This technical support center provides detailed workup procedures, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodo-1-methyl-1H-pyrazole.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the regioselective lithiation of 1-methylpyrazole followed by quenching with an iodine source. Under thermodynamically controlled conditions, deprotonation of 1-methylpyrazole with n-butyllithium (n-BuLi) occurs preferentially at the 5-position of the pyrazole ring. Subsequent reaction with iodine yields the desired this compound.
Experimental Protocol: Synthesis via Lithiation-Iodination
Materials:
-
1-methylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 1-methylpyrazole (1.0 equivalent) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of iodine (1.1 equivalents) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyrazole solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Cross-Coupling Reactions: Workup Procedures and Troubleshooting
This compound is a versatile building block for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The following sections provide detailed workup procedures and troubleshooting guides for these key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.
Detailed Workup Procedure:
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1-methyl-1H-pyrazole.[1]
Troubleshooting Guide & FAQs:
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | Inactive catalyst; inappropriate base or solvent; low reaction temperature. | - Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.- Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.- Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature, potentially using microwave irradiation for rapid heating. |
| Significant Deiodination | The iodine at the 5-position is replaced by hydrogen. This is a common side reaction with iodo-heterocycles.[2] | - Use a weaker base (e.g., K₂CO₃) and an aprotic solvent (e.g., dioxane, toluene).- Lower the reaction temperature and shorten the reaction time.- Consider using the corresponding 5-bromo-1-methyl-1H-pyrazole, which is generally less prone to dehalogenation.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Ensure thorough degassing of the reaction mixture before adding the palladium catalyst.- Maintain a positive pressure of an inert gas (e.g., argon) throughout the reaction. |
FAQ: Should I be concerned about the acidity of the pyrazole C-H bond during the Suzuki reaction?
For 1-methyl-substituted pyrazoles, the C-H bonds are generally not acidic enough to interfere with the Suzuki coupling under standard basic conditions. The primary concern is the reactivity of the C-I bond.
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | Toluene | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 110 | 10 | 70-80 |
Note: Yields are typical and may vary depending on the specific reaction conditions and substrate purity.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Detailed Workup Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.[4]
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Troubleshooting Guide & FAQs:
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | Inactive catalyst; insufficient base; presence of oxygen. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[4] - Use a freshly opened or purified amine base.- Consider using a more active palladium catalyst or ligand. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; high concentration of copper catalyst. | - Thoroughly degas all solvents and reagents.- Run the reaction under a positive pressure of an inert gas.- Reduce the amount of the copper(I) co-catalyst. |
| Deiodination of the Pyrazole | High reaction temperature; prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature. |
FAQ: Is a copper co-catalyst always necessary for the Sonogashira coupling of this compound?
While traditional Sonogashira protocols utilize a copper co-catalyst, copper-free conditions have been developed and can be advantageous in preventing alkyne homocoupling. These methods often require specific ligands to facilitate the catalytic cycle.
Quantitative Data Summary for Sonogashira Coupling:
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | 60 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | THF | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ (2) | Dioxane | 80 | 75-85 |
Note: Yields are typical and may vary depending on the specific reaction conditions and substrate purity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.
Detailed Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with an organic solvent (e.g., toluene or ethyl acetate).
-
Filter the mixture through a plug of silica gel, eluting with the same solvent to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide & FAQs:
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | Inactive catalyst; incorrect ligand choice; weak base. | - Use a pre-catalyst to ensure the formation of the active Pd(0) species.- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).- Employ a strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or LiHMDS.[1] |
| Deiodination of the Pyrazole | High reaction temperature; presence of β-hydrogens on the amine. | - Use a lower reaction temperature.- For amines with β-hydrogens, consider using a copper-catalyzed amination as an alternative. |
| Hydrolysis of the Product | Presence of water in the workup. | - Ensure all workup steps are performed under anhydrous conditions if the product is sensitive to water. |
FAQ: What is the best ligand for the Buchwald-Hartwig amination of this compound?
The optimal ligand is highly dependent on the specific amine being used. For primary amines, ligands like BrettPhos are often effective. For secondary amines, bulky biaryl phosphine ligands such as XPhos or RuPhos are commonly employed to promote efficient C-N bond formation and suppress side reactions.
Quantitative Data Summary for Buchwald-Hartwig Amination:
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 70-80 |
Note: Yields are typical and may vary depending on the specific reaction conditions and substrate purity.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Sonogashira coupling.
Caption: General workflow for Buchwald-Hartwig amination.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Iodo-1-methyl-1H-pyrazole and 5-Bromo-1-methyl-1H-pyrazole in Cross-Coupling and Lithiation Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide is a critical decision in synthetic planning. This guide provides a detailed comparison of the reactivity of 5-iodo-1-methyl-1H-pyrazole and 5-bromo-1-methyl-1H-pyrazole in common palladium-catalyzed cross-coupling reactions and lithiation-trapping sequences. While direct, side-by-side quantitative comparisons in the literature for these specific substrates are scarce, this guide synthesizes established reactivity principles and analogous experimental data to provide a predictive framework for their relative performance.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in transition metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles. Consequently, reactions involving this compound are generally expected to proceed under milder conditions, with faster reaction times and potentially higher yields compared to its bromo- counterpart.
Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The following sections provide an overview of the expected reactivity differences between 5-iodo- and 5-bromo-1-methyl-1H-pyrazole in four major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions. The reactivity trend for the halide component is consistently I > Br > Cl. Therefore, this compound is anticipated to be significantly more reactive than 5-bromo-1-methyl-1H-pyrazole. This translates to the use of lower catalyst loadings, lower reaction temperatures, and shorter reaction times for the iodo-substrate.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromo-1-methyl-1H-pyrazole |
| Reaction Temperature | Lower (e.g., Room Temp. to 80 °C) | Higher (e.g., 80-120 °C) |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Lower | Higher |
| Yield | Generally Higher | Generally Lower |
| Side Reactions | Less prevalent | Potential for more side reactions due to harsher conditions |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the halide is a key step, and the reactivity order is I > Br. Consequently, this compound will readily undergo Sonogashira coupling under milder conditions than 5-bromo-1-methyl-1H-pyrazole. In some cases, copper-free conditions may be sufficient for the iodo-derivative, while the bromo-analog might require the use of a copper co-catalyst and elevated temperatures.
Table 2: Predicted Performance in Sonogashira Coupling
| Feature | This compound | 5-Bromo-1-methyl-1H-pyrazole |
| Reaction Temperature | Lower (e.g., Room Temp. to 60 °C) | Higher (e.g., 60-100 °C) |
| Copper Co-catalyst | May not be required | Often necessary |
| Reaction Time | Shorter | Longer |
| Yield | Generally Higher | Generally Lower |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While the general reactivity trend of I > Br often holds, the specific ligand and substrate combination can sometimes lead to exceptions. However, for most standard conditions, this compound is expected to be more reactive. Interestingly, a study on the amination of 4-halo-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-iodo analog in a palladium-catalyzed reaction.[1] Conversely, for a copper-catalyzed amination, the 4-iodo derivative was more suitable.[1] This highlights that while general trends are useful, empirical optimization is crucial. For the 5-halo-1-methyl-1H-pyrazoles, it is reasonable to predict that the iodo-compound will be more reactive under standard palladium catalysis.
Table 3: Predicted Performance in Buchwald-Hartwig Amination
| Feature | This compound | 5-Bromo-1-methyl-1H-pyrazole |
| Reaction Temperature | Lower | Higher |
| Reaction Time | Shorter | Longer |
| Catalyst System | May tolerate a wider range of catalysts/ligands | May require more specialized/active catalysts |
| Yield | Generally Higher | Generally Lower |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide. The reactivity of the halide follows the established trend of I > Br > Cl. Therefore, this compound will be the more reactive partner in Stille couplings, allowing for milder reaction conditions and faster conversions.
Table 4: Predicted Performance in Stille Coupling
| Feature | This compound | 5-Bromo-1-methyl-1H-pyrazole |
| Reaction Temperature | Lower | Higher |
| Reaction Time | Shorter | Longer |
| Yield | Generally Higher | Generally Lower |
| Side Reactions | Less prevalent | Potential for more side reactions due to harsher conditions |
Lithiation and Trapping
The generation of an organolithium species from these halopyrazoles can proceed via two main pathways: direct deprotonation (metalation) or halogen-lithium exchange.
For 1-methylpyrazole, lithiation with n-butyllithium under kinetic control (short reaction time, low temperature) occurs at the methyl group, while under thermodynamic control (longer reaction time, warmer temperature), deprotonation happens at the C5 position.
In the case of 5-halo-1-methyl-1H-pyrazoles, the presence of the halogen atom introduces the possibility of halogen-lithium exchange. The rate of halogen-lithium exchange is significantly faster for iodides than for bromides (I > Br > Cl).[2] This means that at low temperatures, this compound will rapidly undergo halogen-lithium exchange to form 5-lithio-1-methyl-1H-pyrazole. For 5-bromo-1-methyl-1H-pyrazole, the exchange is slower, and competing deprotonation at the methyl group might be observed, especially if the temperature is not sufficiently low.
Table 5: Predicted Performance in Lithiation-Trapping Reactions
| Feature | This compound | 5-Bromo-1-methyl-1H-pyrazole |
| Reaction Pathway | Predominantly Halogen-Lithium Exchange | Halogen-Lithium Exchange (slower), potential for competing deprotonation |
| Reaction Temperature | Low temperatures (e.g., -78 °C) | Very low temperatures required to favor exchange over deprotonation |
| Reaction Time for Exchange | Fast | Slower |
| Selectivity | High for C5-lithiation | May yield a mixture of C5-lithiated and N-methyl-lithiated products |
Experimental Protocols
While specific comparative experimental data for the two target molecules is limited, the following represent generalized protocols that can be adapted for comparing their reactivity.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 5-halo-1-methyl-1H-pyrazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.) is suspended in a solvent system like 1,4-dioxane/water (4:1). The mixture is degassed and heated under an inert atmosphere. For the iodo-derivative, the reaction may proceed at a lower temperature (e.g., 80 °C) for a shorter duration (e.g., 2-4 hours), while the bromo-analog may require a higher temperature (e.g., 100 °C) and longer reaction time (e.g., 8-16 hours).
General Procedure for Sonogashira Coupling
To a solution of the 5-halo-1-methyl-1H-pyrazole (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a solvent such as THF or DMF, a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), a copper(I) salt (e.g., CuI, 4 mol% - may be omitted for the iodo-derivative), and a base such as triethylamine (2.0 equiv.) are added. The reaction is stirred under an inert atmosphere. The iodo-pyrazole may react at room temperature, while the bromo-pyrazole will likely require heating (e.g., 50-80 °C).
General Procedure for Buchwald-Hartwig Amination
A mixture of the 5-halo-1-methyl-1H-pyrazole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) in a solvent like toluene or dioxane is heated under an inert atmosphere. The iodo-compound is expected to react at a lower temperature and for a shorter time compared to the bromo-compound.
General Procedure for Halogen-Lithium Exchange and Trapping
To a solution of the 5-halo-1-methyl-1H-pyrazole (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv.) is added dropwise. The reaction mixture is stirred for a short period (e.g., 15-30 minutes for the iodo-derivative, potentially longer for the bromo-derivative). An electrophile (1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature before quenching and workup.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: A diagram illustrating the competing lithiation pathways.
Conclusion
References
A Comparative Guide to Pyrazole Iodination Methods for Researchers and Drug Development Professionals
The strategic introduction of iodine to the pyrazole ring is a pivotal transformation in synthetic chemistry, unlocking a versatile toolkit for the construction of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. Iodinated pyrazoles are highly valued as key intermediates in cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide offers an objective comparison of prevalent pyrazole iodination methods, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic endeavors.
Comparative Performance of Iodination Methods
The choice of an appropriate iodination method is contingent on several factors, including the substitution pattern of the pyrazole substrate, the desired regioselectivity, and scalability. The following table summarizes the performance of various established methods, providing a clear comparison of their key parameters.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize in situ generated HCl.[1][2] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | An environmentally friendly ("green") method with water as the only byproduct. Suitable for a range of substituted pyrazoles.[1][3] |
| Molecular Iodine/Ceric Ammonium Nitrate | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. Highly effective for the regioselective iodination of various pyrazoles, including those with trifluoromethyl groups.[1][4] |
| N-Iodosuccinimide | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of a wide range of pyrazoles, including deactivated systems, particularly when conducted in acidic media.[1][4][5][6] |
| n-Butyllithium/Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | This method facilitates the exclusive synthesis of 5-iodo pyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[1][4] |
| Potassium Iodate/Diselenide Catalyst | KIO₃, (PhSe)₂ | Acidic Media | - | - | Good | C4 | A catalytic approach for the direct iodination of the C-4 position of the pyrazole ring.[1][7] |
Experimental Protocols
Detailed methodologies for the key iodination methods are provided below to facilitate their implementation in a laboratory setting.
Method 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][2]
Materials:
-
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-acyl-4-iodo-1H-pyrazole.
Method 2: Green Iodination using Molecular Iodine and Hydrogen Peroxide
This environmentally benign protocol utilizes water as the solvent.[1][3]
Materials:
-
Pyrazole derivative
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Water
Procedure:
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.
-
Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
The product can often be isolated by direct filtration and washing with water. If the product is not a solid, extract the mixture with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Method 3: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN)
This method is particularly effective for the C4-iodination of trifluoromethyl-substituted pyrazoles.[1][4]
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole derivative
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add ceric ammonium nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Method 4: Iodination using N-Iodosuccinimide (NIS) in Acidic Media
This protocol is suitable for pyrazoles that may be sensitive to oxidative conditions.[4][5][6]
Materials:
-
Pyrazole derivative
-
N-Iodosuccinimide (NIS)
-
Glacial acetic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic phase sequentially with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Method 5: Regioselective C5-Iodination using n-Butyllithium and Iodine
This procedure allows for the specific iodination at the C5 position of the pyrazole ring.[1][4]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole derivative
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.
-
After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
Visualizing the Process
To further clarify the experimental and logical flow, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Validation of 5-iodo-1-methyl-1H-pyrazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, yielding compounds with a wide array of biological activities. Among these, iodinated pyrazoles serve as versatile intermediates for further functionalization through cross-coupling reactions. The precise structural elucidation of these molecules is critical to ensure the desired substitution pattern and to understand structure-activity relationships. This guide provides a comparative overview of the structural validation of 5-iodo-1-methyl-1H-pyrazole, with a focus on distinguishing it from its key isomers, 4-iodo-1-methyl-1H-pyrazole and 3-iodo-1-methyl-1H-pyrazole.
Comparative Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating between the isomers of iodo-1-methyl-1H-pyrazole. The position of the iodine and methyl groups significantly influences the chemical shifts of the ring protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Structure | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | N-CH₃ (ppm) |
| This compound | ![]() | ~7.5 | ~6.2 | - | ~3.8 |
| 4-iodo-1-methyl-1H-pyrazole | ![]() | ~7.4 | - | ~7.4 | ~3.8 |
| 3-iodo-1-methyl-1H-pyrazole | ![]() | - | ~6.3 | ~7.2 | ~3.9 |
Note: These are predicted values based on substituent effects on the pyrazole ring. Actual values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | N-CH₃ (ppm) |
| This compound | ~140 | ~110 | ~90 | ~38 |
| 4-iodo-1-methyl-1H-pyrazole | ~138 | ~65 | ~138 | ~38 |
| 3-iodo-1-methyl-1H-pyrazole | ~95 | ~112 | ~135 | ~40 |
Note: These are predicted values. The heavy atom effect of iodine will cause a significant upfield shift for the carbon to which it is attached.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. All three isomers of iodo-1-methyl-1H-pyrazole have the same molecular formula (C₄H₅IN₂) and therefore the same exact mass.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z for [M+H]⁺ |
| This compound | C₄H₅IN₂ | 208.00 | 208.95 |
| 4-iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 208.00 | 208.95 |
| 3-iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 208.00 | 208.95 |
While the parent ion peak will be the same, fragmentation patterns in techniques like GC-MS might show subtle differences that could aid in identification.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, the structure of 4-iodo-1H-pyrazole has been reported.[3]
Table 4: Representative Crystallographic Data for 4-iodo-1H-pyrazole [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.662(1) |
| b (Å) | 13.011(3) |
| c (Å) | 8.356(2) |
| β (°) | 94.01(1) |
| V (ų) | 505.9(2) |
For this compound, one would expect similar C-N and C-C bond lengths within the pyrazole ring, with a characteristic C-I bond length of approximately 2.1 Å. The crystal packing would be influenced by intermolecular interactions such as C-H···N and potentially halogen bonding.
Experimental Protocols
Detailed and carefully executed experimental protocols are essential for accurate structural validation.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially in cases of new compounds or unexpected results, acquiring 2D NMR spectra is highly recommended.
Mass Spectrometry (High-Resolution - HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Use a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight with high accuracy.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer, typically with Mo Kα or Cu Kα radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[3]
Visualizing the Validation Process
The following diagrams illustrate the general workflow for the synthesis and structural validation of iodo-1-methyl-pyrazole isomers and the logical process for their differentiation.
Caption: Experimental workflow for the synthesis and structural validation of iodo-1-methyl-pyrazole isomers.
Caption: Logical workflow for the differentiation of iodo-1-methyl-pyrazole isomers using spectroscopic data.
References
A Comparative Guide to Palladium Catalysts for Pyrazole Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the synthesis of substituted pyrazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals, the choice of an appropriate palladium catalyst is critical for achieving optimal results. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid researchers in selecting the most effective system for their specific pyrazole Suzuki cross-coupling needs.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in pyrazole Suzuki cross-coupling is influenced by a multitude of factors including the nature of the ligand, the palladium precursor, the base, the solvent, and the reaction temperature. Below is a summary of the performance of different catalyst systems under various conditions.
Phosphine Ligand-Based Catalysts
Phosphine ligands are among the most widely used ligands in Suzuki-Miyaura coupling reactions. Bulky and electron-rich phosphines, such as those developed by Buchwald and others, have demonstrated high activity in the coupling of challenging substrates, including pyrazoles.
| Catalyst System | Pyrazole Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Bromopyrazoles | Arylboronic acids | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-95 | 5 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 98 | 1 | [2] |
| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 65-98 | 2 | [3] |
| Pd(OAc)₂ / SPhos | 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | 2 | [4] |
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often offering enhanced stability and reactivity. Pd-NHC complexes have shown excellent performance in the Suzuki coupling of pyrazoles, particularly with sterically demanding or electronically challenging substrates.
| Catalyst System | Pyrazole Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(IPr)(cin)Cl | 2-Pyridyl ammonium salts | B-alkyl organoboranes | t-BuONa | THF | 65 | 15 | up to 99 | 5 | [5] |
| Fe₃O₄-NHC-Pd | Aryl bromides | Various boronic acids | K₂CO₃ | EtOH/H₂O | 80 | 0.5-2 | 90-98 | Not specified | [6] |
Palladacycle Catalysts
Palladacycles are pre-catalysts that contain a carbon-palladium bond, offering high stability and catalytic activity. They have been successfully employed in the Suzuki coupling of pyrazoles, often at low catalyst loadings.
| Catalyst System | Pyrazole Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Bis(pyrazolyl)palladium complex | Bromobenzene | Phenylboronic acid | KOH | Dioxane | 140 | 4 | 98 | 0.33 | [7][8] |
| Guanidine palladacycles | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 2 | 100 | 1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for pyrazole Suzuki cross-coupling using different classes of palladium catalysts.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
-
Materials : 4-Bromopyrazole derivative, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, and water.
-
Procedure : To a reaction vessel are added the 4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene:ethanol:water (4:1:1, 5 mL) is then added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[1]
General Procedure for Suzuki-Miyaura Coupling using XPhos Pd G2
-
Materials : 4-Bromo-3,5-dinitro-1H-pyrazole, arylboronic acid, XPhos Pd G2, potassium carbonate (K₂CO₃), 1,4-dioxane, and water.
-
Procedure : In a microwave vial, 4-bromo-3,5-dinitro-1H-pyrazole (1.0 mmol), the respective boronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) are combined. 1,4-Dioxane (3 mL) and water (0.3 mL) are added. The vial is sealed and heated in a microwave reactor to 100 °C for 1 hour. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired 4-aryl-3,5-dinitro-1H-pyrazole.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Catalyst Selection
Choosing the optimal palladium catalyst for a specific pyrazole Suzuki coupling depends on several factors, primarily the steric and electronic properties of the coupling partners.
Caption: Decision workflow for selecting a palladium catalyst for pyrazole Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Biological Activity of Iodopyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of iodine, a heavy halogen, onto the pyrazole ring can significantly modulate a compound's physicochemical properties and biological activity through effects on lipophilicity, metabolic stability, and the potential for halogen bonding. This guide provides a comparative overview of the biological activities of iodopyrazole isomers, focusing on their anticancer, kinase inhibitory, and antifungal properties. While direct head-to-head comparative studies of all positional isomers are limited in publicly available literature, this guide collates available data to offer insights into their structure-activity relationships.
Kinase Inhibitory Activity
Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The position of the iodine atom on the pyrazole ring can influence the molecule's ability to interact with the ATP-binding site of kinases.
Quantitative Data: Kinase Inhibition
| Compound Class | Target Kinase | Reported Activity (IC₅₀/Kᵢ) | Reference |
| 4-amino-(1H)-pyrazole derivatives | JAK family kinases | Data not publicly available, but described as potent | [1] |
| Multi-CDK inhibitor (AT7519, a pyrazole derivative) | CDK2 | 24 nM | [2] |
| Multi-CDK inhibitor (AT7519, a pyrazole derivative) | CDK5 | 23 nM | [2] |
| Pyrazolo[3,4-d]pyrimidine | PI3 Kinase | 0.25 µM (in MCF7 cells) | [2] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (Compound 15) | CDK2 | Kᵢ = 0.005 µM | |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (Compound 14) | CDK2, CDK5 | Kᵢ = 0.007 µM, 0.003 µM |
Note: The table presents data for various pyrazole-based inhibitors to illustrate the scaffold's potential. Specific comparative data for 3-iodo vs. 4-iodo vs. 5-iodopyrazole isomers was not available in the provided search results.
Signaling Pathway: JAK-STAT Inhibition
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway is a key cascade in cytokine signaling, playing a crucial role in inflammation and immunity. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Pyrazole-based inhibitors have been developed to target JAKs and modulate this pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by an iodopyrazole derivative.
Experimental Protocol: Kinase Inhibition Assay
A general protocol to determine the inhibitory activity of compounds against a target kinase:
-
Materials : Purified target kinase, substrate peptide or protein, ATP (often radiolabeled, e.g., [γ-³³P]-ATP), test compounds (iodopyrazole derivatives), assay buffer, and a method for detecting substrate phosphorylation (e.g., filter binding assay, fluorescence-based assay).
-
Procedure :
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a microplate well.
-
Add varying concentrations of the test compound (typically as a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).
-
Stop the reaction.
-
Detect and quantify the amount of phosphorylated substrate.
-
-
Data Analysis : The percentage of kinase activity is calculated for each compound concentration relative to a control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity
The antiproliferative effects of iodopyrazole derivatives have been evaluated against various cancer cell lines. The cytotoxic activity is often dependent on the substitution pattern on the pyrazole ring.
Quantitative Data: In Vitro Anticancer Activity
| Compound | Target Cell Line | Assay | IC₅₀ (µM) | Reference |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | Not Specified | 6.78 | |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | Not Specified | 16.02 | |
| 4-bromophenyl substituted pyrazole derivative | A549 (Lung Cancer) | Not Specified | 8.0 |
Caution: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in cell lines and experimental conditions.
Experimental Workflow: Anticancer Screening
A typical workflow for screening compounds for anticancer activity involves a cascade of in vitro assays.
Caption: A general experimental workflow for anticancer screening of iodopyrazole isomers.
Experimental Protocol: MTT Assay for Cell Proliferation
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials :
-
Cancer cell lines (e.g., HepG-2, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (iodopyrazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition : After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from this curve.
Antifungal Activity
Certain pyrazole derivatives have been developed and commercialized as fungicides. The introduction of an iodine atom can enhance the antifungal properties of the pyrazole scaffold.
Quantitative Data: Antifungal Activity
Experimental Protocol: Mycelial Growth Inhibition Assay
This is a common in vitro method to screen compounds for antifungal activity against filamentous fungi.
-
Materials :
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal plugs (small discs of agar with fungal mycelium)
-
-
Procedure :
-
Prepare PDA medium and amend it with various concentrations of the test compounds. The solvent used to dissolve the compounds is added to the control plates.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a fungal plug in the center of each agar plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
-
Data Analysis : Calculate the percentage of mycelial growth inhibition for each compound concentration using the formula:
-
% Inhibition = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
The EC₅₀ value (the effective concentration to inhibit 50% of mycelial growth) can be determined by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The position of the iodine atom on the pyrazole ring is a critical determinant of biological activity. While 4-iodopyrazole derivatives have been extensively studied, primarily due to their synthetic accessibility and utility as intermediates, a comprehensive understanding of the structure-activity relationships of all iodopyrazole isomers requires further systematic investigation. The data presented in this guide, collated from various sources, provides a foundation for researchers in the field of drug discovery and development to explore the therapeutic potential of this important class of compounds. The detailed experimental protocols offer a starting point for the in-vitro evaluation of novel iodopyrazole derivatives.
References
A Comparative Guide to Alternative Iodinating Reagents for N-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom into the N-substituted pyrazole core is a pivotal step in the synthesis of a vast array of compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Iodinated pyrazoles are versatile synthetic intermediates, particularly valuable in cross-coupling reactions, that enable the construction of complex molecular architectures. This guide provides an objective comparison of various alternative iodinating reagents, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific synthetic needs.
Comparative Performance of Iodinating Reagents
The choice of an iodinating reagent for N-substituted pyrazoles is dictated by several factors, including the desired regioselectivity (typically at the C4 or C5 position), the electronic nature of the substituents on the pyrazole ring, and practical considerations such as cost, safety, and environmental impact ("green chemistry"). A variety of methods have been developed, each with distinct advantages and limitations.
| Reagent/Method | Typical Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Key Advantages & Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][2] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only byproduct.[1][3] |
| Molecular Iodine/Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. This method is effective for the regioselective iodination of various pyrazole derivatives, including those with trifluoromethyl groups.[1][4] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. to 80 °C | Varies | Good | C4 | Suitable for a range of substituted pyrazoles, including those sensitive to the oxidative conditions of the CAN/I₂ system.[1][5][6] |
| n-Butyllithium and Iodine | n-BuLi, I₂ | Anhydrous THF | -78 °C to Room Temp. | ~4 h | 65 - 89% | C5 | Allows for specific iodination at the C5 position via deprotonation-iodination.[3][4][7] |
| Potassium Iodate/Diphenyl Diselenide | KIO₃, (PhSe)₂ | Acidic Conditions | Not Specified | Not Specified | Good | C4 | A catalytic system for the direct iodination of the C4 position of pyrazoles generated in situ.[4][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these iodination strategies.
Method 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted for the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole precursors.[2]
-
Materials: 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative, Iodine monochloride (ICl), Lithium carbonate (Li₂CO₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Method 2: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN)
This method is particularly effective for the C4-iodination of pyrazoles, including those with electron-withdrawing groups like trifluoromethyl.[4][6]
-
Materials: 1-Aryl-3-trifluoromethyl-1H-pyrazole derivative, Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add ceric ammonium nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method 3: Iodination using N-Iodosuccinimide (NIS) in Acidic Media
This protocol is suitable for pyrazoles with functional groups that may be sensitive to the oxidative conditions of other methods.[5][6]
-
Materials: Pyrazole derivative, N-Iodosuccinimide (NIS), Glacial Acetic Acid, Trifluoroacetic Acid (TFA).
-
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with a saturated aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Method 4: C5-Iodination using n-Butyllithium and Iodine
This procedure allows for the specific iodination at the C5 position of the pyrazole ring through a deprotonation-iodination sequence.[4][6][7]
-
Materials: 1-Aryl-3-CF₃-1H-pyrazole derivative, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Iodine (I₂), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents, 0.52 mL) dropwise with vigorous stirring.
-
Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.
-
Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature over 4 hours.
-
Dilute the reaction with dichloromethane (30 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizing the Iodination Workflow
The general process for the iodination of N-substituted pyrazoles can be visualized as a streamlined workflow, from starting materials to the final purified product.
Caption: General experimental workflow for the iodination of N-substituted pyrazoles.
The selection of an appropriate iodinating reagent is a critical decision in the synthesis of functionalized pyrazoles. By understanding the comparative performance and experimental nuances of the available methods, researchers can optimize their synthetic strategies to achieve their desired target molecules efficiently and selectively.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Comparative Analysis of Byproduct Formation in the Synthesis of 5-Iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Characterizing Byproducts in the Synthesis of a Key Pharmaceutical Intermediate.
The synthesis of 5-iodo-1-methyl-1H-pyrazole, a crucial building block in the development of various pharmaceutical compounds, is often accompanied by the formation of several byproducts. A thorough characterization of these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the byproducts generated during the synthesis of this compound, focusing on the common electrophilic iodination route and alternative strategies. We present detailed experimental data to aid in the identification and quantification of these byproducts.
Executive Summary
Direct electrophilic iodination of 1-methyl-1H-pyrazole, the most common synthetic approach to this compound, is prone to a lack of complete regioselectivity, leading to the formation of isomeric byproducts. The primary impurities are the 4-iodo- and 3-iodo-1-methyl-1H-pyrazole isomers. Over-iodination can also occur, resulting in di-iodinated species. The distribution of these byproducts is highly dependent on the iodinating agent and reaction conditions employed. Alternative synthetic strategies, such as those involving lithiation followed by iodination, can offer higher regioselectivity for the desired 5-iodo isomer. This guide provides a detailed comparison of the spectroscopic and chromatographic profiles of the target molecule and its main byproducts to facilitate their identification and control.
Byproduct Characterization
The principal byproducts in the synthesis of this compound are its regioisomers: 4-iodo-1-methyl-1H-pyrazole and 3-iodo-1-methyl-1H-pyrazole. The formation of these isomers is a significant challenge in achieving high purity of the desired product.
Spectroscopic Data for Isomer Identification
A comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is essential for the unambiguous identification of the desired 5-iodo isomer and its byproducts.
Table 1: Comparative Spectroscopic Data of Iodo-1-methyl-pyrazole Isomers
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| This compound | 3.87 (s, 3H, N-CH3), 6.28 (d, 1H, J=2.0 Hz, H4), 7.39 (d, 1H, J=2.0 Hz, H3) | 40.5 (N-CH3), 90.1 (C5), 112.9 (C4), 143.2 (C3) | 208 (M+), 127 (I+) |
| 4-Iodo-1-methyl-1H-pyrazole | 3.84 (s, 3H, N-CH3), 7.35 (s, 1H, H3), 7.42 (s, 1H, H5) | 39.5 (N-CH3), 57.9 (C4), 133.8 (C5), 141.6 (C3) | 208 (M+), 127 (I+) |
| 3-Iodo-1-methyl-1H-pyrazole | 3.89 (s, 3H, N-CH3), 6.22 (d, 1H, J=2.4 Hz, H4), 7.25 (d, 1H, J=2.4 Hz, H5) | 39.8 (N-CH3), 85.0 (C3), 112.5 (C4), 130.1 (C5) | 208 (M+), 127 (I+) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented is a compilation from available literature and predicted values.
Synthesis Methods and Byproduct Profiles
The choice of synthetic route has a profound impact on the byproduct profile of the this compound synthesis.
Method 1: Direct Electrophilic Iodination
Direct iodination of 1-methyl-1H-pyrazole is a common but often non-selective method. The regioselectivity is influenced by the iodinating agent and reaction conditions.
-
Iodine and Oxidizing Agents (e.g., I2/HIO3): Studies on the iodination of substituted N-methyl pyrazoles have shown that halogenation tends to occur at the C4 position if positions 3 and 5 are substituted. For 1-methyl-1H-pyrazole, this suggests that 4-iodo-1-methyl-1H-pyrazole is a likely major byproduct.
-
N-Iodosuccinimide (NIS): NIS is another common electrophilic iodinating agent. The regioselectivity can be solvent and temperature-dependent, often yielding a mixture of isomers.
The primary byproducts of direct iodination are the 3-iodo and 4-iodo isomers. The formation of di-iodinated pyrazoles is also possible, especially with an excess of the iodinating agent.
Method 2: Regioselective Synthesis via Lithiation
To overcome the regioselectivity issues of direct iodination, a lithiation-iodination sequence can be employed. This method offers a much higher selectivity for the 5-iodo isomer.
A study on 1-aryl-3-CF3-1H-pyrazoles demonstrated that treatment with n-butyllithium (n-BuLi) followed by quenching with iodine exclusively yielded the 5-iodo derivative.[1] A similar approach can be applied to 1-methyl-1H-pyrazole, where the C5 proton is preferentially abstracted by the strong base, followed by the introduction of iodine to yield the desired 5-iodo product with minimal formation of other isomers.
Experimental Protocols
Synthesis of this compound (Regioselective Method)
To a solution of 1-methyl-1H-pyrazole (1.0 eq) in dry THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour. A solution of iodine (1.2 eq) in dry THF is then added slowly. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
HPLC Method for Isomer Separation
A reversed-phase HPLC method can be developed to separate the 5-iodo, 4-iodo, and 3-iodo-1-methyl-1H-pyrazole isomers.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
This method should provide baseline separation of the three isomers, allowing for their quantification in reaction mixtures and purified products.
Visualizing Synthesis and Byproduct Formation
Synthesis Pathway and Potential Byproducts
Caption: Synthetic pathways to this compound and its major byproducts.
Experimental Workflow for Byproduct Analysis
References
A Spectroscopic Showdown: Differentiating 4-Iodo- and 5-Iodopyrazole Regioisomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 4-iodo- and 5-iodo-pyrazole regioisomers, complete with experimental data and detailed protocols.
The iodopyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile handle for the synthesis of complex molecular architectures through cross-coupling reactions. The regiochemistry of the iodine substituent on the pyrazole ring is critical, as it dictates the steric and electronic properties of the molecule, ultimately influencing its biological activity and synthetic utility. Distinguishing between the 4-iodo and 5-iodo regioisomers is a common analytical challenge. This guide provides a detailed spectroscopic comparison of these two isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate their unambiguous identification.
Spectroscopic Data Comparison
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Protons (δ, ppm) |
| 4-Iodo-1H-pyrazole | 7.55 (s) | - | 7.55 (s) | ~10-12 (br s, NH) |
| 5-Iodo-1-(p-tolyl)-3-(CF₃)-1H-pyrazole | - | 6.86 (s) | - | 7.38-7.40 (m, 2H, Ar-H), 7.30-7.31 (m, 2H, Ar-H), 2.44 (s, 3H, CH₃) |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Other Carbons (δ, ppm) |
| 4-Iodo-1H-pyrazole | 139.1 | 57.0 | 139.1 | - |
| 5-Iodo-1-(p-tolyl)-3-(CF₃)-1H-pyrazole | 145.4 (q, ²JCF = 38.8 Hz) | 115.1 (q, ³JCF ≈ 2.1 Hz) | 83.0 | 139.9, 137.1, 129.7, 126.3 (Ar-C), 120.8 (q, ¹JCF = 269.3 Hz, CF₃), 21.3 (CH₃) |
Table 3: IR Spectroscopy Data Comparison
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=C/C=N Stretch (cm⁻¹) | C-I Stretch (cm⁻¹) |
| 4-Iodo-1H-pyrazole | ~3140 (broad) | ~3000 | ~1500-1400 | ~600-500 |
| 5-Iodo-1-(p-tolyl)-3-(CF₃)-1H-pyrazole | N/A | ~3050 | ~1506, 1457 | Not specified, expected in the fingerprint region |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 4-Iodo-1H-pyrazole | 194 [M]⁺ | Loss of I, HCN |
| 5-Iodo-1-(p-tolyl)-3-(CF₃)-1H-pyrazole | 352 [M]⁺ | Loss of I, CF₃, tolyl group |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 4-iodo- and 5-iodo-pyrazoles are crucial for obtaining reliable and reproducible data.
Synthesis Protocols
Synthesis of 4-Iodopyrazole:
A common method for the synthesis of 4-iodopyrazole is the direct iodination of pyrazole.
-
Materials: Pyrazole, Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetonitrile.
-
Procedure: To a solution of pyrazole (1.0 eq) in acetonitrile, add iodine (1.1 eq) and ceric ammonium nitrate (1.2 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-iodopyrazole.
Synthesis of 5-Iodopyrazole Derivatives (e.g., 5-iodo-1-aryl-3-CF₃-pyrazoles):
The synthesis of 5-iodopyrazoles can be achieved through lithiation followed by iodination.[1]
-
Materials: 1-Aryl-3-CF₃-pyrazole, n-Butyllithium (n-BuLi), Iodine (I₂), Anhydrous Tetrahydrofuran (THF).
-
Procedure: Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi (1.1 eq) and stir the mixture at -78 °C for 30 minutes.
-
Add a solution of iodine (1.2 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 5-iodopyrazole derivative.[1]
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the iodopyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 4-iodo- and 5-iodopyrazole regioisomers.
Caption: Workflow for the synthesis and spectroscopic comparison of 4-iodo and 5-iodo pyrazole regioisomers.
Conclusion
The differentiation of 4-iodo- and 5-iodopyrazole regioisomers can be effectively achieved through a combination of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy are particularly powerful tools, as the position of the iodine atom significantly influences the chemical shifts of the pyrazole ring protons and carbons. While the lack of readily available data for the parent 5-iodo-1H-pyrazole necessitates comparison with substituted analogs, the principles outlined in this guide provide a robust framework for the structural elucidation of these important synthetic intermediates. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently identify and characterize their target iodopyrazole regioisomers, paving the way for their successful application in drug discovery and materials science.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 5-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical purity of 5-iodo-1-methyl-1H-pyrazole, a key heterocyclic building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective advantages and limitations. All quantitative data are summarized for straightforward comparison, and experimental workflows are visualized to facilitate understanding.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C4H5IN2 | |
| Molecular Weight | 208.00 g/mol | |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 76-81 °C | |
| Boiling Point | 226.9 ± 13.0 °C (at 760 Torr) | [1][2] |
| Solubility | Soluble in methanol | [1] |
Comparison of Analytical Methods
The purity of this compound can be effectively determined using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation of trace impurities, structural confirmation, or high-throughput screening.
| Parameter | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility and polarity, with mass-based detection and identification. | Intrinsic quantitative signal response of nuclei in a magnetic field. | Combustion of the compound and measurement of the resulting elemental gases. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantitation of volatile impurities and degradation products. | Absolute purity determination without a specific reference standard of the analyte. | Determination of the elemental composition (C, H, N, I) to confirm the empirical formula. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% | ~0.3% (absolute error) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.005% | ~0.3% | Not applicable |
| Linearity (R²) (Typical) | >0.999 | >0.995 | Not applicable (primary method) | Not applicable |
| Precision (RSD) | < 2% | < 5% | < 1% | < 0.4% |
| Sample Throughput | High | Medium | Medium | Low |
| Advantages | - High precision and accuracy- Robust and widely available- Suitable for non-volatile impurities | - High sensitivity and selectivity- Provides structural information of impurities- Excellent for volatile and semi-volatile compounds | - Primary analytical method- No need for a specific standard of the analyte- Provides structural information | - Confirms elemental composition- Can detect inorganic impurities |
| Limitations | - Requires a chromophore for UV detection- Impurities may co-elute | - Not suitable for non-volatile or thermally labile compounds- Potential for on-column degradation | - Lower sensitivity compared to chromatographic methods- Requires a highly pure internal standard | - Does not distinguish between isomers- Not suitable for detecting organic impurities with the same elemental composition |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the routine quality control of this compound, allowing for the accurate quantitation of the main component and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The mobile phase can be optimized for better separation of impurities.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Given the boiling point of this compound, this method is well-suited for its analysis.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution at a similar concentration.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
-
-
Analysis: Inject the sample and identify the main component by its retention time and mass spectrum. Impurities can be identified by searching their mass spectra against a library or by interpretation of the fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and iodine) in the sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound and to indicate the presence of inorganic impurities.
Instrumentation:
-
CHNS/O elemental analyzer
-
Method for iodine determination (e.g., combustion followed by titration or ICP-MS)
Procedure:
-
A few milligrams of the dried sample are accurately weighed.
-
For CHN analysis, the sample is combusted in a high-oxygen environment. The resulting CO₂, H₂O, and N₂ gases are separated and quantified.
-
For iodine analysis, specific combustion and absorption methods are used to convert the organic iodine into a quantifiable form.
-
The experimental percentages of each element are compared to the theoretical values calculated from the molecular formula (C₄H₅IN₂).
Theoretical Composition:
-
Carbon: 23.10%
-
Hydrogen: 2.42%
-
Iodine: 60.99%
-
Nitrogen: 13.47%
A significant deviation from these values may indicate the presence of impurities or that the compound is not the desired product.
Conclusion
The purity assessment of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC is a robust method for routine quality control, while GC-MS provides detailed information about volatile impurities. For absolute purity determination, qNMR is the method of choice as a primary analytical technique. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. For comprehensive characterization and in-depth impurity profiling, it is recommended to utilize orthogonal methods, such as a combination of HPLC and qNMR, to ensure the highest quality of the material.
References
A Comparative Kinetic Analysis of Iodopyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in the synthesis of a vast array of therapeutic agents. Transition metal-catalyzed cross-coupling reactions are pivotal in this endeavor, with the choice of halopyrazole substrate significantly influencing reaction efficiency and outcomes. This guide provides an objective comparison of 4-iodopyrazole against its brominated and chlorinated analogs in key cross-coupling reactions, supported by experimental data to inform synthetic strategy.
Reactivity Overview and Kinetic Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is predominantly governed by the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl. Consequently, the general reactivity trend for the oxidative addition step, often the rate-determining step, is I > Br > Cl.[1][2] This higher reactivity of 4-iodopyrazole often allows for milder reaction conditions and shorter reaction times compared to its bromo and chloro counterparts.[2] However, this enhanced reactivity can also lead to a greater propensity for side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[2]
Quantitative Comparison of Iodopyrazole and Alternative Halopyrazoles in Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodopyrazole and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct kinetic data such as rate constants and activation energies are not extensively reported for iodopyrazoles in a comparative context, the provided data on reaction yields under specific conditions offer a semi-quantitative basis for comparison.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Halopyrazole | Catalyst System | Base | Typical Yield (%) | Key Observations |
| 4-Iodopyrazole | Pd(OAc)₂, SPhos | K₂CO₃ | Moderate | Highly reactive, but prone to dehalogenation, which can lower the yield of the desired product.[1][2] |
| 4-Bromopyrazole | XPhos Pd G2 | K₃PO₄ | 80-93 | Generally provides a good balance of reactivity and stability, often leading to higher isolated yields.[1] |
| 4-Chloropyrazole | Pd(OAc)₂, SPhos | K₃PO₄ | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands to achieve good conversion.[1] |
Table 2: Comparison in Buchwald-Hartwig Amination
| Halopyrazole | Catalyst System | Amine Type | Typical Yield (%) | Key Observations |
| 4-Iodopyrazole | CuI / ligand | Alkylamines with β-hydrogens | ~70 | More effective than the bromo analogue in copper-catalyzed reactions with this amine type.[2] |
| 4-Bromopyrazole | Pd(dba)₂ / tBuDavePhos | Amines lacking β-hydrogens | 60-90 | The most effective substrate for palladium-catalyzed amination with this class of amines.[1] |
| 4-Chloropyrazole | Pd₂(dba)₃ / XPhos | Various | 30-60 | Generally challenging and requires specialized, highly active catalysts. |
Table 3: Comparison in Sonogashira Coupling
| Halopyrazole | Catalyst System | Co-catalyst | Typical Yield (%) | Key Observations |
| 4-Iodopyrazole | PdCl₂(PPh₃)₂ | CuI | 70-90 | The most commonly used and reactive halide for this transformation, allowing for mild reaction conditions.[1][2] |
| 4-Bromopyrazole | Pd(PPh₃)₄ | CuI | 50-80 | Less reactive than iodo-pyrazoles, may require higher temperatures to achieve comparable yields.[1] |
| 4-Chloropyrazole | Pd₂(dba)₃ / XPhos | CuI | 30-60 | Generally challenging, requiring highly active catalyst systems.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for kinetic monitoring through techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), or in-situ spectroscopy (e.g., FT-IR, NMR).
General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles for Kinetic Analysis
A mixture of the 4-halopyrazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a reaction vessel equipped for sampling. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then brought to the desired reaction temperature (e.g., 80-120 °C). Aliquots are taken at regular time intervals, quenched, and analyzed by a suitable chromatographic method (GC-MS or HPLC) to determine the concentration of reactants and products over time.
General Procedure for Buchwald-Hartwig Amination of 4-Halopyrazoles for Kinetic Monitoring
In an inert atmosphere glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed and heated to the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by taking and analyzing samples at specified time points. For copper-catalyzed reactions of 4-iodopyrazole with alkylamines containing β-hydrogens, a similar setup is used with CuI as the catalyst and a suitable ligand.
General Procedure for Sonogashira Coupling of 4-Halopyrazoles for Kinetic Studies
To a solution of the 4-halopyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added in a reaction vessel suitable for kinetic analysis. The reaction mixture is degassed and stirred under an inert atmosphere at a controlled temperature (e.g., room temperature to 80 °C). The consumption of the starting material and the formation of the product are monitored over time by taking and analyzing aliquots.
Visualizations
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for a comparative kinetic study.
References
A Comparative Analysis of 5-Iodo-1-methyl-1H-pyrazole in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of building blocks available, halo-heterocycles serve as versatile synthons, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of 5-iodo-1-methyl-1H-pyrazole with other common heterocyclic synthons, supported by experimental data, to inform the strategic selection of starting materials for complex molecule synthesis.
The pyrazole moiety is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules. The ability to functionalize the pyrazole ring at specific positions is crucial for modulating the pharmacological properties of lead compounds. This compound, with its reactive carbon-iodine bond, presents a key intermediate for introducing molecular diversity.
Comparative Reactivity in Cross-Coupling Reactions
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl. Consequently, iodo-substituted heterocycles are generally the most reactive, often requiring milder reaction conditions and lower catalyst loadings. However, this increased reactivity can sometimes lead to a higher propensity for side reactions, such as dehalogenation.
Below is a summary of the comparative performance of iodo-, bromo-, and chloro-pyrazoles in three pivotal cross-coupling reactions. While the data is generalized from various pyrazole systems, it provides a strong indication of the expected reactivity for this compound.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Halogen | Typical Catalyst System | Reactivity | Typical Yields | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95% | Most reactive, but can be prone to dehalogenation side reactions. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93% | Generally offers a good balance of reactivity and stability. |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95% | Requires highly active catalyst systems with bulky, electron-rich ligands. |
Table 2: Comparative Performance in Sonogashira Coupling
| Halogen | Typical Catalyst System | Reactivity | Typical Yields | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90% | The most commonly used and reactive halide for this transformation. |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80% | Less reactive than iodo-pyrazoles, may necessitate higher temperatures. |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60% | Generally challenging and requires specialized, highly active catalysts. |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Halogen | Typical Catalyst System | Reactivity | Typical Yields | Notes |
| Iodo | Pd(dba)₂/tBuDavePhos or CuI | Varies | Varies | Reactivity is highly dependent on the amine and the chosen catalyst (Pd or Cu). |
| Bromo | Pd(dba)₂/tBuDavePhos | High | 60-90% | Often the most effective substrate for palladium-catalyzed amination with a broad range of amines. |
| Chloro | Pd(dba)₂/tBuDavePhos or CuI | Moderate | Varies | Shows moderate reactivity, generally less than the bromo derivative with palladium catalysts. |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization based on the specific coupling partners and laboratory conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-pyrazoles.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add the solvent mixture (5 mL).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sonogashira Cross-Coupling
This protocol provides a general method for the Sonogashira coupling of halo-pyrazoles with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous THF or DMF
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in utilizing this compound, the following diagrams illustrate a typical cross-coupling workflow and the catalytic cycle of the Sonogashira reaction.
A Researcher's Guide to Confirming Pyrazole Regiochemistry via NMR Spectroscopy
For researchers in medicinal chemistry and drug development, the unambiguous determination of pyrazole regiochemistry is a critical step in synthesizing novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comparative overview of various NMR techniques, supported by experimental data, to confidently assign the regiochemistry of functionalized pyrazoles.
The N-alkylation of asymmetrically substituted pyrazoles often yields a mixture of regioisomers. Distinguishing between these isomers is paramount as they can exhibit different biological activities. One-dimensional (¹H and ¹³C) and two-dimensional (NOESY, HSQC, HMBC) NMR experiments provide a suite of through-bond and through-space correlations essential for structural elucidation.
Key NMR Techniques for Regiochemical Assignment
A multi-faceted approach utilizing several NMR experiments is the most robust strategy for confirming pyrazole regiochemistry.
-
¹H NMR Spectroscopy: While fundamental, ¹H NMR alone is often insufficient for unambiguous assignment. However, characteristic chemical shifts and coupling constants of protons on the pyrazole ring and adjacent substituents provide initial clues.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substitution pattern.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment is invaluable for identifying protons that are close in space, irrespective of their bond connectivity. For N-substituted pyrazoles, NOESY can reveal correlations between the N-substituent and protons on the pyrazole ring or other nearby groups, directly confirming the point of attachment. For example, a study on tetra-substituted phenylaminopyrazoles used a NOESY spectrum to show a signal corresponding to the interaction between the spatially close N-methyl and phenyl hydrogens, which was absent in the other regioisomer[1].
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons in the pyrazole ring.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful technique for this application. It reveals long-range (typically 2-3 bonds) correlations between protons and carbons. By observing correlations between the protons of the N-substituent and the carbons of the pyrazole ring (C3 or C5), one can unequivocally determine the site of functionalization. For instance, a strong three-bond correlation between NCH₂ protons and the annular C-5 of the pyrazole ring was a key piece of evidence in assigning the regiochemistry of N-alkylated pyrazole derivatives[2].
Comparative Data for Regioisomer Determination
The following tables summarize typical NMR data used to differentiate between regioisomers of a hypothetical N-substituted pyrazole.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Regioisomers
| Position | Isomer A (N1-substituted) | Isomer B (N2-substituted) |
| ¹H NMR | ||
| H3 | ~7.5 | ~7.8 |
| H4 | ~6.3 | ~6.3 |
| H5 | ~7.8 | ~7.5 |
| N-CH₂ | ~4.2 | ~4.2 |
| ¹³C NMR | ||
| C3 | ~138 | ~148 |
| C4 | ~106 | ~106 |
| C5 | ~129 | ~120 |
| N-CH₂ | ~50 | ~50 |
Note: Chemical shifts are approximate and can vary significantly based on substituents and solvent.
Table 2: Key 2D NMR Correlations for Regioisomer Assignment
| Correlation | Isomer A (N1-substituted) | Isomer B (N2-substituted) |
| NOESY | N-CH₂ ↔ H5 | N-CH₂ ↔ H3 |
| HMBC | N-CH₂ ↔ C5, N-CH₂ ↔ C3 | N-CH₂ ↔ C3, N-CH₂ ↔ C5 |
Experimental Protocols
Below are generalized methodologies for the key NMR experiments. Specific parameters may need to be optimized based on the sample and the spectrometer used.
Sample Preparation
-
Dissolve 5-10 mg of the purified pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra can be acquired on a 400 MHz or higher field NMR spectrometer.
¹H NMR
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-15 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 s.
¹³C NMR
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 s.
NOESY
-
Pulse Program: Standard noesygpph or similar.
-
Mixing Time: 500-800 ms.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-32 per increment.
HSQC
-
Pulse Program: Standard hsqcedetgpsisp2.2 or similar.
-
Spectral Widths: 10-15 ppm (¹H) and 160-200 ppm (¹³C).
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 4-8 per increment.
HMBC
-
Pulse Program: Standard hmbcgplpndqf or similar.
-
Spectral Widths: 10-15 ppm (¹H) and 200-250 ppm (¹³C).
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
Visualizing the Logic of Regiochemical Assignment
The following diagrams illustrate the key through-space and through-bond correlations used to differentiate between N1 and N2 substituted pyrazole regioisomers.
Caption: Key 2D NMR correlations for distinguishing N1 and N2 pyrazole isomers.
Caption: Workflow for regiochemical determination of pyrazoles using NMR.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 5-iodo-1-methyl-1H-pyrazole: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of 5-iodo-1-methyl-1H-pyrazole is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2] The primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Before initiating any disposal procedures, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood | To avoid inhalation of dust or vapors.[2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
-
Immediately classify this compound as hazardous chemical waste.[2]
-
Do not mix this waste with non-hazardous materials or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Avoid mixing with incompatible materials, such as strong oxidizing agents.
Step 2: Containerization
-
Place the this compound waste into a designated, chemically compatible, and sealable container.[2]
-
Ensure the container is in good condition and free from leaks or residues on the exterior.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".[2]
-
The label must include the full chemical name: "this compound" and its CAS Number: 34091-51-5.[3]
-
Indicate the approximate quantity of waste in the container.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[2]
-
This area must be secure, well-ventilated, and segregated from general laboratory traffic.[2]
-
Ensure the storage area is away from sources of ignition or incompatible materials.[2]
Step 5: Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][6]
-
Provide the disposal contractor with the full chemical name and any available safety data sheets.[2]
-
Crucially, do not dispose of this compound down the sink or in the regular trash. [2][6] This can lead to environmental damage and harm to wildlife.[6]
III. Spill Management
In the event of a spill, follow your laboratory's established spill response procedure. The general steps are as follows:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material and the spilled solid into a suitable container for disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Dispose: Label and store the spill cleanup waste as described in the disposal protocol above.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
It is imperative to consult your local and institutional regulations, as requirements for hazardous waste disposal can vary.[1] Always prioritize safety and environmental responsibility in all chemical handling and disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



